3-(2-Phenylethoxy)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKMKWATRHJMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580051 | |
| Record name | 3-(2-Phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123470-94-0 | |
| Record name | 3-(2-Phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(2-Phenylethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(2-Phenylethoxy)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted data, information from structurally similar compounds, and established chemical principles to offer a thorough profile. This document covers physicochemical properties, proposed synthetic routes, and predicted spectral characteristics. Additionally, it explores the potential biological activities by examining the known effects of the broader class of phenoxybenzoic acids, providing a valuable resource for researchers in drug discovery and chemical synthesis.
Chemical and Physical Properties
This compound, with the CAS Number 189941-01-3, is an aromatic carboxylic acid. Its structure features a benzoic acid moiety substituted at the meta position with a 2-phenylethoxy group. This structural arrangement, particularly the ether linkage, influences its chemical and physical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | Calculated |
| Molecular Weight | 242.27 g/mol | Calculated |
| Predicted Boiling Point | 405.5 ± 25.0 °C (at 760 mmHg) | Predicted |
| Predicted Density | 1.19 ± 0.1 g/cm³ | Predicted |
| Predicted pKa | 4.15 ± 0.10 | Predicted |
| Melting Point | Data not available | - |
Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified.
Synthesis and Experimental Protocols
Proposed Synthetic Route: Williamson Ether Synthesis
A feasible approach involves the reaction of methyl 3-hydroxybenzoate with (2-bromoethyl)benzene, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Workflow Diagram:
Unraveling the Potential Mechanisms of Action of 3-(2-Phenylethoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific experimental data on the mechanism of action of 3-(2-Phenylethoxy)benzoic acid is not available in the public domain. This guide provides a comprehensive overview of the potential mechanisms of action based on the known activities of structurally related benzoic acid derivatives. The experimental protocols and data tables presented are illustrative and intended to guide future research on this compound.
Introduction
Benzoic acid and its derivatives are a well-established class of compounds with a wide array of pharmacological activities.[1] These activities are largely dictated by the nature and position of substituents on the phenyl ring.[1] The compound this compound, with its phenylethoxy group at the meta-position of the benzoic acid core, presents an interesting scaffold for investigation. While direct studies are lacking, its structural motifs suggest several plausible mechanisms of action, primarily in the realms of anti-inflammatory and analgesic effects. This technical guide will explore these potential mechanisms, provide detailed experimental protocols for their investigation, and present frameworks for data analysis and visualization.
Potential Mechanisms of Action
Based on the activities of related benzoic acid derivatives, the primary hypothesized mechanism of action for this compound is the modulation of inflammatory pathways.
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
A common mechanism for benzoic acid derivatives with anti-inflammatory properties is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[2][3]
Hypothetical Quantitative Data on COX Inhibition:
The inhibitory activity of this compound against COX-1 and COX-2 would be determined using in vitro enzyme inhibition assays. The results would be presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Aspirin (Reference) | 15 | 250 | 0.06 |
| Celecoxib (Reference) | 50 | 0.05 | 1000 |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for assessing the inhibitory potential of a test compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound: this compound
-
Reference compounds: Aspirin, Celecoxib
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (pH 8.0)
-
Co-factors (e.g., glutathione, hematin)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
-
96-well microplates
-
Incubator and microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and reference compounds in DMSO. Create serial dilutions to achieve a range of test concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, co-factors, and the appropriate enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add the diluted test compound or reference compound to the respective wells. Include a control group with DMSO only.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Termination and PGE2 Measurement: Stop the reaction and measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Signaling Pathway: COX-2 and Prostaglandin Synthesis
Caption: Inhibition of the COX-2 pathway by this compound.
Modulation of the NF-κB Signaling Pathway
Many anti-inflammatory agents exert their effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[4][5]
Experimental Workflow: Investigating NF-κB Inhibition
Caption: Experimental workflow for assessing NF-κB pathway inhibition.
Experimental Protocol: NF-κB Activation Assay in Macrophages
This protocol describes how to measure the effect of a test compound on the activation of the NF-κB pathway in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compound: this compound
-
Reagents for nuclear and cytoplasmic protein extraction
-
Antibodies for Western blotting (anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, anti-lamin B1, anti-β-actin)
-
Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for TNF-α, IL-6, COX-2, and a housekeeping gene)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for protein analysis, 6 hours for mRNA analysis, 24 hours for cytokine secretion).
-
Western Blot Analysis:
-
Harvest cells and perform nuclear and cytoplasmic fractionation.
-
Measure protein concentrations.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NF-κB p65 (nuclear fraction), phospho-IκBα, and IκBα (cytoplasmic fraction). Use lamin B1 and β-actin as loading controls for the nuclear and cytoplasmic fractions, respectively.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence system.
-
-
RT-qPCR Analysis:
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using primers for TNF-α, IL-6, and COX-2. Normalize the expression to a housekeeping gene.
-
-
ELISA:
-
Collect the cell culture supernatant.
-
Measure the concentrations of secreted TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Signaling Pathway: NF-κB Activation
Caption: Potential inhibition of the NF-κB signaling pathway.
Other Potential Mechanisms
While anti-inflammatory action is the most probable mechanism, other activities observed in benzoic acid derivatives could also be relevant for this compound.
-
Antimicrobial Activity: Benzoic acid and its salts are known for their antimicrobial properties, primarily by disrupting the pH balance within microbial cells.[6]
-
Local Anesthetic Activity: Some benzoic acid derivatives act as local anesthetics by blocking sodium channels in nerve endings.[7]
-
β3 Adrenergic Receptor Agonism: Certain benzoic acid derivatives have been identified as potent and selective agonists of the human β3 adrenergic receptor, which is involved in regulating metabolism.[8]
Investigation into these potential mechanisms would require specific assays, such as minimum inhibitory concentration (MIC) determination for antimicrobial activity, electrophysiological studies for sodium channel blockade, and receptor binding or functional assays for adrenergic receptor agonism.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, its chemical structure points towards a likely role as a modulator of inflammatory responses, potentially through the inhibition of COX enzymes and the NF-κB signaling pathway. The experimental protocols and frameworks provided in this guide offer a clear path for future research to uncover the specific biological activities and therapeutic potential of this compound. Such investigations are crucial for advancing our understanding and potentially developing new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]
- 7. Benzoic acid derivatives | PPTX [slideshare.net]
- 8. Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of Phenoxy-Substituted Benzoic Acids: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the biological activities of benzoic acid derivatives, with a particular focus on compounds structurally related to 3-(2-Phenylethoxy)benzoic acid. Due to a lack of specific biological data for this compound in the public domain, this document synthesizes findings from studies on close structural analogs, primarily 3-phenoxybenzoic acid and other substituted benzoic acid derivatives. These related molecules have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities, suggesting potential therapeutic applications.
Overview of Biological Activities of Structurally Related Benzoic Acid Derivatives
Benzoic acid and its derivatives are a well-established class of compounds with diverse applications, ranging from food preservation to pharmaceuticals.[1] The introduction of a phenoxy or a substituted phenoxy group at the 3-position of the benzoic acid scaffold can significantly modulate its biological profile. The ether linkage and the second aromatic ring provide additional points of interaction with biological targets, leading to a range of observed activities.
Derivatives of benzoic acid have been reported to possess antimicrobial, anti-inflammatory, antioxidant, and various enzyme-inhibiting properties.[2][3] For instance, certain benzoic acid derivatives have been investigated for their potential in managing conditions like Alzheimer's disease through the inhibition of acetylcholinesterase and carbonic anhydrases.[4]
Tabulated Quantitative Data of Related Benzoic Acid Derivatives
The following tables summarize quantitative data from studies on various benzoic acid derivatives, illustrating their potency in different biological assays.
Table 1: Enzyme Inhibition by Benzoic Acid Derivatives
| Compound/Derivative | Target Enzyme | IC50 / KI Value | Reference |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6e) | Acetylcholinesterase (AChE) | KI: 18.78 ± 0.09 nM | [4] |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6f) | Carbonic Anhydrase I (hCA I) | KI: 13.62 ± 0.21 nM | [4] |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6c) | Carbonic Anhydrase II (hCA II) | KI: 33.00 ± 0.29 nM | [4] |
| 3-amide-5-aryl benzoic acid derivative (11m) | P2Y14 Receptor Antagonist | IC50: 2.18 nM |
IC50: Half-maximal inhibitory concentration; KI: Inhibition constant.
Table 2: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound/Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| p-hydroxy benzoic acid derivative (14) | Various bacteria and fungi | pMICam = 1.50 µM/ml | [5] |
| 2-chlorobenzoic acid derivative (6) | Escherichia coli | pMICec = 2.27 µM/ml | [6] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (4) | Staphylococcus aureus ATCC 6538 | 125 µg/mL | [7] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (4) | Bacillus subtilis ATCC 6683 | 125 µg/mL | [7] |
pMIC: negative logarithm of MIC.
Table 3: Anti-inflammatory Activity of a Salicylic Acid Derivative
| Compound | Parameter Measured | Effect | Dose | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | TNF-α reduction in LPS-induced rats | 5.70+/-1.04 × 10³ pg/mL | 500 mg/60 kg bw | [8] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | IL-1β reduction in LPS-induced rats | 2.32+/-0.28 × 10³ pg/mL | 500 mg/60 kg bw | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of benzoic acid derivatives.
Antimicrobial Susceptibility Testing (Tube Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9]
-
Preparation of Test Compounds: Stock solutions of the synthesized benzoic acid derivatives are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Media: Double strength nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi) is prepared and sterilized.
-
Serial Dilutions: Serial dilutions of the test compounds and a standard antimicrobial agent (e.g., norfloxacin) are prepared in the broth within 96-well microtiter plates.[7]
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-37°C for 48-168 hours for fungi).[9]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
In Vitro Anti-inflammatory Activity
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[10]
-
Reaction Mixture: A reaction mixture is prepared containing the test compound, egg albumin or bovine serum albumin, and a phosphate-buffered saline (pH ~7.4).
-
Incubation: The mixture is incubated at 37°C for a short period (e.g., 15 minutes).
-
Heat-induced Denaturation: The mixture is then heated at a higher temperature (e.g., 70°C) for a defined time (e.g., 5 minutes) to induce protein denaturation.
-
Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically (e.g., at 660 nm).
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound. A standard anti-inflammatory drug like acetylsalicylic acid is used as a positive control.[10]
This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes during inflammation.[10]
-
Preparation of Red Blood Cells (RBCs): Fresh human or animal blood is collected and centrifuged to isolate RBCs, which are then washed and suspended in a buffered saline solution.
-
Reaction Mixture: The test compound is mixed with the RBC suspension.
-
Induction of Hemolysis: A hypotonic solution (e.g., distilled water) is added to induce hemolysis.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Centrifugation: The mixture is centrifuged to pellet the intact RBCs.
-
Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically (e.g., at 560 nm).
-
Calculation: The percentage of membrane stabilization is calculated by comparing the hemolysis in the presence of the test compound to that of a control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a representative signaling pathway potentially modulated by benzoic acid derivatives and a general workflow for antimicrobial screening.
Caption: Potential anti-inflammatory signaling pathways modulated by benzoic acid derivatives.
References
- 1. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
- 8. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 10. ijcrt.org [ijcrt.org]
Technical Guide: 3-(2-Phenylethoxy)benzoic Acid and its Analogue 3-Phenoxybenzoic Acid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical compound 3-(2-Phenylethoxy)benzoic acid (CAS Number: 123470-94-0) . An extensive search for detailed technical specifications, experimental protocols, and biological data for this specific molecule has revealed limited publicly available information.
To provide a comprehensive resource for researchers interested in this class of compounds, this guide presents the available data for this compound and offers an in-depth analysis of the closely related and well-studied analogue, 3-Phenoxybenzoic acid (3-PBA) . The structural difference, an ethyl linker in the phenoxy group, may lead to differing biological and chemical properties. This information is provided for comparative and research planning purposes.
Section 1: this compound (CAS: 123470-94-0)
Publicly available data for this compound is limited to basic chemical identifiers and safety information. No detailed experimental protocols or biological activity studies were identified in the conducted search.
Chemical Data and Physical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 123470-94-0 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| SMILES Code | O=C(O)C1=CC=CC(OCCC2=CC=CC=C2)=C1 | [2] |
Safety Information
Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Precautionary statements advise avoiding breathing dust, wearing protective gear, and ensuring thorough washing after handling[2].
Section 2: In-Depth Analysis of the Analogue: 3-Phenoxybenzoic Acid (3-PBA)
Due to the scarcity of data on the primary topic, this section provides a detailed overview of 3-Phenoxybenzoic acid (3-PBA), a major metabolite of various pyrethroid insecticides[3]. Its biological activities and toxicological effects have been more extensively studied.
Quantitative Data for 3-Phenoxybenzoic Acid
| Property | Value | Source |
| CAS Number | 3739-38-6 | |
| Molecular Formula | C₁₃H₁₀O₃ | |
| Molecular Weight | 214.22 g/mol | |
| Melting Point | 147-149 °C |
Experimental Protocols
The ether linkage in compounds like this compound and 3-Phenoxybenzoic acid is commonly formed via the Williamson ether synthesis. The following is a generalized protocol based on this reaction, which involves the reaction of a phenoxide with an alkyl halide.
Objective: To synthesize a phenoxybenzoic acid derivative by forming an ether bond.
Materials:
-
A substituted phenol (e.g., 3-Hydroxybenzoic acid)
-
An alkyl halide (e.g., Benzyl chloride or Phenethyl bromide)
-
A base (e.g., Sodium hydroxide, Potassium carbonate)
-
A suitable solvent (e.g., Acetone, Ethanol)
-
Surfactant (optional, for aqueous media synthesis, e.g., CTAB)[4]
Procedure:
-
Deprotonation of Phenol: The phenolic starting material is dissolved in the chosen solvent. The base is then added to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. The reaction is typically stirred at room temperature.
-
Nucleophilic Attack: The alkyl halide is added to the solution. The mixture is heated to reflux to facilitate the SN2 reaction, where the phenoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage[5][6].
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.
-
Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure phenoxybenzoic acid derivative[7].
Caption: Generalized workflow for Williamson ether synthesis.
Biological Activity and Signaling Pathways of 3-Phenoxybenzoic Acid (3-PBA)
In silico and in vitro studies have explored the toxicological and biological effects of 3-PBA, a common metabolite of pyrethroid pesticides.
Toxicological Profile:
-
Studies suggest that 3-PBA and its metabolites can have harmful effects, including potential neurotoxicity, reproductive dysfunction, and allergic dermatitis[8].
-
The compound and its metabolites are predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier[8].
-
Exposure to 3-PBA has been linked to dopaminergic degeneration, suggesting a potential role in the pathology of Parkinson's disease[9]. It may induce the accumulation of pathologically cleaved α-synuclein, a hallmark of the disease[9].
Signaling Pathway Involvement:
-
Research indicates that 3-PBA is linked to several cellular pathways, including the apoptotic pathway and neuroendocrine disruption[8].
-
Metabolites of 3-PBA have shown binding affinity for key enzymes and proteins such as CYP2C9, CYP3A4, and caspases 3 and 8, which are crucial in metabolism and apoptosis[8].
-
The neurotoxic effects of 3-PBA may be mediated by its interaction with the dopamine transporter (DAT), leading to increased entry into dopaminergic neurons[9].
Caption: Postulated mechanism of 3-PBA-induced neurotoxicity.
References
- 1. Benzoic acid, 3-(2-phenylethoxy)-|CAS 123470-94-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. 123470-94-0|3-Phenethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. francis-press.com [francis-press.com]
- 6. youtube.com [youtube.com]
- 7. Ether Synthesis Lab Report - 447 Words | Internet Public Library [ipl.org]
- 8. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(2-Phenylethoxy)benzoic Acid and Its Analogs
Disclaimer: Publicly available scientific literature on 3-(2-phenylethoxy)benzoic acid (CAS 123470-94-0) is limited. This guide provides a comprehensive overview based on its chemical structure and available data for structurally related compounds, primarily 3-phenoxybenzoic acid and other benzoic acid derivatives. The information regarding synthesis, biological activity, and toxicology is largely extrapolated from these analogs and should be interpreted with caution.
Introduction
This compound is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid core linked to a phenylethoxy group via an ether bond, suggests potential for biological activity. Benzoic acid and its derivatives are a well-established class of compounds with a wide range of applications, from food preservatives to pharmaceuticals[1]. The phenoxybenzoic acid scaffold, a close structural relative, is found in various biologically active molecules, including as a metabolite of pyrethroid insecticides[2]. This guide aims to provide a detailed technical overview of this compound, drawing upon available data and knowledge of its structural analogs to infer its properties, potential synthesis, and biological profile.
Physicochemical Properties
Specific experimental data for this compound is scarce. The following table summarizes its basic chemical properties.
| Property | Value | Source |
| CAS Number | 123470-94-0 | [3] |
| Molecular Formula | C₁₅H₁₄O₃ | [4] |
| Molecular Weight | 242.27 g/mol | [4] |
| Predicted pKa | 4.27 ± 0.10 | [1] |
| Predicted Boiling Point | 373.2 ± 21.0 °C | [1] |
| Predicted Density | 1.157 ± 0.06 g/cm³ | [1] |
Synthesis
Proposed Experimental Protocol: Williamson Ether Synthesis
This proposed two-step synthesis would involve the esterification of 3-hydroxybenzoic acid, followed by etherification with 2-phenylethyl bromide, and subsequent hydrolysis.
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
Reaction Setup: To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reaction Condition: Reflux the mixture for several hours (e.g., 8 hours).
-
Work-up: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product, methyl 3-hydroxybenzoate, with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Etherification of Methyl 3-Hydroxybenzoate
-
Reaction Setup: Dissolve methyl 3-hydroxybenzoate and 2-phenylethyl bromide in a suitable solvent like acetone.
-
Addition of Base: Add a base, such as potassium carbonate, to the mixture.
-
Reaction Condition: Reflux the reaction mixture for 6-8 hours[5].
-
Work-up: After completion of the reaction (monitored by TLC), filter off the inorganic salts and evaporate the solvent.
-
Purification: The resulting crude methyl 3-(2-phenylethoxy)benzoate can be purified by column chromatography.
Step 3: Hydrolysis of Methyl 3-(2-Phenylethoxy)benzoate
-
Reaction Setup: Dissolve the purified methyl 3-(2-phenylethoxy)benzoate in a mixture of methanol and an aqueous solution of a strong base (e.g., 10% potassium hydroxide)[5].
-
Reaction Condition: Stir the mixture at room temperature or gentle heating until the hydrolysis is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water until neutral, and dry to obtain this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Structure-Activity Relationships (SAR) of Analogs
Direct quantitative biological data for this compound is not available in the public domain. However, studies on structurally similar compounds, particularly phenoxybenzoic acid and its derivatives, provide insights into potential biological activities. These activities are diverse and include anti-inflammatory, antimicrobial, and enzyme inhibitory effects.
Biological Activities of Related Benzoic Acid Derivatives
| Compound Class / Derivative | Biological Activity | Key Findings | Reference |
| 3-Phenoxybenzoic Acid Derivatives | Antiplatelet, Antioxidant, Antiglycation, Dipeptidyl peptidase-4 (DPP-4) inhibition | Some synthesized derivatives showed moderate antiplatelet and antiglycation properties. | [6] |
| Benzoic Acid Derivatives | Anti-sickling | Strong electron-donating groups on the benzene ring with average lipophilicity are important for potent anti-sickling activity. | |
| Phenoxy Acetic Acid Derivatives | Selective COX-2 Inhibition | Certain derivatives demonstrated significant selective inhibition of COX-2, suggesting anti-inflammatory potential. | [7] |
| Tricyclic Benzoic Acid Derivatives | FTO Demethylase Inhibition | Analogs of tricyclic benzoic acids have shown potent inhibition of the FTO enzyme, with antiproliferative effects on acute myeloid leukemia (AML) cells. | [8][9] |
| p-Hydroxybenzoic Acid and Derivatives | Antimicrobial, Antialgal, Antimutagenic, Anti-inflammatory, Antioxidant | This class of compounds exhibits a broad spectrum of biological activities. | [10] |
Structure-Activity Relationship (SAR) Insights
Based on studies of related compounds, the following SAR insights can be inferred for this compound:
-
The Carboxylic Acid Group: This group is often crucial for biological activity, potentially acting as a key binding moiety to target proteins.
-
The Ether Linkage: The flexibility and polarity of the ether linkage can influence the molecule's conformation and its interaction with biological targets.
-
The Phenylethoxy Moiety: The size, lipophilicity, and aromatic nature of this group will significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Substitutions on the phenyl ring could modulate activity. For instance, in anti-sickling benzoic acid derivatives, hydrophilic substituents on the phenyl ring are beneficial.
Potential Toxicology and Metabolism
In silico studies on 3-phenoxybenzoic acid (3-PBA), a close structural analog and a major metabolite of pyrethroid insecticides, offer predictive insights into the potential toxicological profile and metabolic fate of this compound[11].
Predicted Toxicological Profile of 3-Phenoxybenzoic Acid
-
Potential Health Effects: In silico analyses of 3-PBA suggest possible links to hematemesis, reproductive dysfunction, allergic dermatitis, respiratory toxicity, and neurotoxicity[11].
-
Mechanism of Toxicity: The toxic effects are thought to be related to high gastrointestinal absorption and the ability to cross the blood-brain barrier. The molecule has been linked to the apoptotic pathway and may act as a neuroendocrine disruptor[11].
Predicted Metabolism
The metabolism of this compound is likely to proceed through pathways similar to those of other xenobiotic carboxylic acids and phenoxybenzoic acids.
-
Phase I Metabolism: This may involve hydroxylation of the aromatic rings, mediated by cytochrome P450 enzymes.
-
Phase II Metabolism: The primary route of metabolism for the carboxylic acid group is expected to be conjugation. For 3-phenoxybenzoic acid, the main metabolic reactions are O-glucuronidation, O-sulfation, and methylation[11]. The resulting conjugates are more water-soluble and are readily excreted.
Potential Metabolic Pathway of 3-Phenoxybenzoic Acid
Caption: A potential metabolic pathway for 3-phenoxybenzoic acid.
Conclusion
This compound is a molecule of interest due to its structural similarity to other biologically active benzoic acid derivatives. While specific experimental data for this compound is lacking, this guide provides a framework for its potential synthesis, physicochemical properties, and biological profile based on established chemical principles and data from its analogs. The diverse activities of related phenoxybenzoic and benzoic acid derivatives, including anti-inflammatory and antimicrobial effects, suggest that this compound could be a valuable subject for future research and drug discovery efforts. Further experimental validation is necessary to confirm the properties and potential applications of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3-(2-phenylethoxy)-|CAS 123470-94-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. 123470-94-0|3-Phenethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2-Phenylethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific discovery, historical development, and biological applications of 3-(2-Phenylethoxy)benzoic acid is limited. This guide provides a comprehensive overview of its chemical properties based on available data and proposes a plausible synthetic route derived from established chemical principles for analogous compounds.
Introduction
This compound is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid moiety linked to a phenylethoxy group via an ether bond, suggests potential for exploration in medicinal chemistry and materials science. The phenoxybenzoic acid scaffold is present in a number of biologically active molecules. This document outlines the known properties of this compound and provides a detailed, proposed experimental protocol for its synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 123470-94-0 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₅H₁₄O₃ | Chemical Supplier Catalogs |
| Molecular Weight | 242.27 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | This compound |
Proposed Synthesis: Williamson Ether Synthesis
The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this proposed route, methyl 3-hydroxybenzoate is reacted with 2-phenylethyl bromide in the presence of a base, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Proposed Experimental Protocol
Step 1: Synthesis of Methyl 3-(2-phenylethoxy)benzoate
-
Reagents and Materials:
-
Methyl 3-hydroxybenzoate
-
2-Phenylethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a dry round-bottom flask, add methyl 3-hydroxybenzoate (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-phenylethyl bromide (1.2 eq) dropwise to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Remove the acetone from the filtrate under reduced pressure to obtain the crude methyl 3-(2-phenylethoxy)benzoate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis of Methyl 3-(2-phenylethoxy)benzoate
-
Reagents and Materials:
-
Methyl 3-(2-phenylethoxy)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
Dissolve methyl 3-(2-phenylethoxy)benzoate (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the flask.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization.
-
Visualizations
Proposed Synthetic Workflow
In-depth Technical Guide on 3-Phenoxybenzoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific research on 3-(2-Phenylethoxy)benzoic acid derivatives is not extensively available in the public domain, a closely related class of compounds, 3-Phenoxybenzoic acid derivatives, has garnered significant scientific interest. These compounds serve as a foundational scaffold for the development of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3-Phenoxybenzoic acid derivatives, based on available scientific literature.
Synthesis of 3-Phenoxybenzoic Acid Derivatives
The synthesis of 3-Phenoxybenzoic acid derivatives often involves the formation of an ether linkage between a substituted phenol and a benzoic acid derivative, or the modification of the carboxylic acid group of 3-phenoxybenzoic acid. A general synthetic approach can be conceptualized as follows:
One documented method involves the synthesis of new esters of N-benzoyl-3-phenoxyphenylcarboxamide acid and N-benzoyl-N′-4-bromophenyl-3-phenoxybenzamidine.[1]
Biological Activities and Therapeutic Potential
Derivatives of 3-phenoxybenzoic acid have been investigated for a variety of pharmacological activities.
Anti-inflammatory and Analgesic Properties
Certain 2-amino benzoic acid derivatives, which can be considered analogs, have been synthesized and screened for their anti-inflammatory and analgesic activities.[2] For example, a series of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids were synthesized and showed potent anti-inflammatory and analgesic effects when compared to standard drugs like aspirin and phenylbutazone.[2]
Antimicrobial Activity
Some derivatives of 3-hydroxybenzoic acid, a related precursor, have been synthesized and tested for their antibacterial activity.[3] These studies suggest that the benzoic acid scaffold can be a useful starting point for developing new antibacterial agents.
Enzyme Inhibition
New esters of N-benzoyl-3-phenoxyphenylcarboxamide acid have been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Additionally, some synthesized compounds have shown antiplatelet and antioxidant properties.[1]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
While not directly about 3-phenoxybenzoic acid, the broader class of benzoic acid derivatives has been extensively studied as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play crucial roles in the regulation of metabolism, and their agonists are used to treat metabolic diseases like dyslipidemia and type 2 diabetes.[4][5] The general structure of a PPAR agonist often includes a carboxylic acid head group, a linker, and a hydrophobic tail, a pattern that 3-phenoxybenzoic acid derivatives can mimic.
The activation of PPARs leads to the regulation of target genes involved in glucose and lipid metabolism.[5]
Quantitative Data Summary
The following table summarizes some of the reported biological activities of 3-phenoxybenzoic acid derivatives and related compounds. Due to the limited specific data on this compound, this table includes data from broader benzoic acid derivative studies to provide context for potential activities.
| Compound Class | Target/Assay | Activity | Reference |
| N-benzoyl-3-phenoxyphenylcarboxamide acid esters | Dipeptidyl peptidase-4 (DPP-4) | Inhibition | [1] |
| 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids | Anti-inflammatory | Potent activity | [2] |
| 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids | Analgesic | Potent activity | [2] |
| 3-Hydroxybenzoic acid derivatives | Antibacterial | Activity observed | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies based on the available literature for the synthesis and biological evaluation of benzoic acid derivatives.
General Synthesis of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids[2]
-
Diazotization of N-benzylidene anthranilic acids: N-benzylidene anthranilic acids are diazotized at a specific pH to yield N-benzylidene-5-(phenylazo) anthranilic acids.
-
Cyclization with thioglycolic/thiolactic acid: The product from the previous step is treated with thioglycolic or thiolactic acid in the presence of anhydrous ZnCl₂ to afford the final 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids.
In Vitro Anti-inflammatory and Analgesic Activity Screening[2]
-
Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard method to evaluate anti-inflammatory activity. The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of a control group.
-
Analgesic Activity: The tail-flick or hot-plate method in rodents is commonly used to assess analgesic efficacy. The latency to response to a thermal stimulus is measured before and after the administration of the test compound.
Conclusion
3-Phenoxybenzoic acid derivatives represent a versatile chemical scaffold with a broad range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting properties. Their structural similarity to known PPAR agonists suggests potential applications in the treatment of metabolic diseases. Further research, including the synthesis and evaluation of a wider range of analogs and detailed mechanistic studies, is warranted to fully explore the therapeutic potential of this class of compounds. While direct data on this compound derivatives is sparse, the information on the closely related 3-phenoxybenzoic acid analogs provides a strong foundation for future drug discovery efforts in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 3-(2-Phenylethoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Phenylethoxy)benzoic acid is a molecule of interest due to its structural similarity to compounds with known biological activities. While direct research on this specific compound is limited, its core components—a benzoic acid moiety, a phenoxy-like ether linkage, and a phenylethyl group—suggest several promising avenues for investigation. This guide synthesizes data from structurally related compounds to propose potential research areas, provides detailed experimental protocols for investigation, and visualizes key biological pathways and workflows to facilitate future research and drug discovery efforts.
Introduction
Benzoic acid and its derivatives are a well-established class of compounds with a wide range of applications in the pharmaceutical and food industries, known for their antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural motif of this compound, which combines a flexible phenylethyl ether group with the benzoic acid core, presents a unique scaffold that could modulate biological activity, potentially offering improved potency, selectivity, or pharmacokinetic properties over existing compounds. This document outlines potential research directions for this molecule based on the known activities of its structural analogs.
Proposed Research Areas
Based on the biological activities of structurally similar phenoxybenzoic acid, phenylethyl ether, and other benzoic acid derivatives, the following areas are proposed for investigation:
Anticancer Activity
Many benzoic acid derivatives have demonstrated potential as anticancer agents.[3][4][5] Research in this area could focus on:
-
Anti-proliferative Effects: Investigating the ability of this compound to inhibit the growth of various cancer cell lines.
-
Induction of Apoptosis: Determining if the compound can trigger programmed cell death in cancer cells.
-
Angiogenesis Inhibition: Exploring the potential to inhibit the formation of new blood vessels that supply tumors, a known activity of some related structures.
Derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated as potential VEGFR-2 inhibitors, a key target in angiogenesis.[6]
Anti-inflammatory Activity
Phenolic acids and their derivatives are recognized for their anti-inflammatory properties.[7][8] Potential research could explore:
-
Inhibition of Inflammatory Mediators: Assessing the compound's ability to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX).
-
Modulation of Inflammatory Signaling Pathways: Investigating the effect on key pathways such as the NF-κB signaling cascade, which is a central regulator of inflammation.[4][9][10]
Antimicrobial Activity
The benzoic acid scaffold is a well-known pharmacophore in antimicrobial agents.[1][2] Research in this area could involve:
-
Broad-Spectrum Screening: Testing the compound's efficacy against a panel of pathogenic bacteria and fungi.
-
Mechanism of Action Studies: Investigating how the compound might exert its antimicrobial effects, such as through the disruption of microbial cell membranes.
Phenolic acids have been shown to possess antimicrobial properties against a range of pathogens.[11][12] Phenyl ether compounds have also demonstrated a broad spectrum of antimicrobial activity.[13]
Data from Structurally Related Compounds
To guide the initial investigation of this compound, the following tables summarize quantitative data from structurally analogous compounds.
Table 1: Anticancer Activity of Benzoic Acid Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 3,4-dihydroxybenzoic acid | HCT-116 | HDAC Inhibition | ~1000 µM (for 50-60% growth retardation) | [5] |
| Caffeic acid phenethyl ester (CAPE) | HCT-116 | Cell Proliferation | 44.2 µM | [14] |
| Caffeic acid phenyl propyl ester (CAPPE) | HCT-116 | Cell Proliferation | 32.7 µM | [14] |
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | Assay | Target/Model | Inhibition | Reference |
| 2-(thiazole-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinone | Enzyme Inhibition | COX-1 and COX-2 | Not specified | [15] |
| 2-(thiazole-2-ylamino)-5-(m-nitrophenylidene)-4-thiazolidinone | Enzyme Inhibition | 15-LOX | Not specified | [15] |
Table 3: Antimicrobial Activity of Phenolic and Phenyl Ether Compounds
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Sinapic acid | Various bacteria and yeast | 18.00-72.00 mg/ml | [11] |
| 4-hydroxybenzoic acid | Various bacteria and yeast | 36.00-72.00 mg/ml | [11] |
| Violaceols and diorcinol | Plant pathogenic fungi and bacteria | 6.3–200 μg/mL | [13] |
Experimental Protocols
In Vitro Anticancer Evaluation
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][16]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16]
-
Formazan Solubilization: Dissolve the resulting formazan crystals with a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[16]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This biochemical assay measures the direct inhibition of VEGFR-2, a key enzyme in angiogenesis.[6][17][18]
-
Reaction Setup: In a microplate, combine recombinant human VEGFR-2 kinase, a suitable kinase buffer, and various concentrations of the test compound.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of a specific substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™).[18]
-
Data Analysis: A lower luminescence signal indicates higher kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro Anti-inflammatory Evaluation
This assay quantifies the effect of the compound on the production of inflammatory mediators by immune cells.[3][19]
-
Cell Culture: Seed immune cells (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).[3]
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants.
-
ELISA: Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
This assay determines the compound's ability to inhibit COX-1 and COX-2 enzymes.[3][19]
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Reaction Initiation: Add arachidonic acid (the substrate) to start the reaction.
-
Detection: Measure the enzyme activity using a colorimetric or luminometric method as per the assay kit instructions.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
Visualizations
Signaling Pathways
Caption: A simplified diagram of the canonical NF-κB signaling pathway in inflammation.
Caption: Overview of the intrinsic (mitochondrial) pathway of apoptosis.
Experimental Workflows
Caption: A proposed workflow for the initial in vitro screening of anticancer activity.
Conclusion
While direct experimental data for this compound is not yet available, the analysis of its structural components strongly suggests its potential as a bioactive compound. The proposed research areas of anticancer, anti-inflammatory, and antimicrobial activities provide a solid starting point for investigation. The detailed experimental protocols and visualized pathways in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising molecule. Further studies are warranted to elucidate its specific biological functions and therapeutic potential.
References
- 1. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. ijpbp.com [ijpbp.com]
- 12. mdpi.com [mdpi.com]
- 13. Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. VEGFR2 inhibition assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 3-(2-Phenylethoxy)benzoic acid
Note to the Reader: Extensive literature searches for "3-(2-Phenylethoxy)benzoic acid" did not yield specific experimental protocols, quantitative data, or detailed biological studies necessary to generate the comprehensive application notes and protocols as requested. The available information is limited to basic chemical identifiers and predictions for structurally related isomers.
This document, therefore, serves to provide a general overview of benzoic acid derivatives based on available literature for similar compounds, alongside a hypothetical framework for potential applications and experimental design. The protocols and pathways described herein are illustrative and would require experimental validation for this compound.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties of Benzoic Acid Derivatives
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C15H14O3 | PubChemLite |
| Molecular Weight | 242.27 g/mol | Calculated |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water | General knowledge |
| pKa | ~4-5 | General knowledge |
Potential Applications and Biological Activity
Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific activity of this compound would depend on its unique structure. Based on related compounds, potential areas of investigation include:
-
Antimicrobial Agent: Benzoic acid derivatives can disrupt cellular processes in microbes.[2]
-
Anti-inflammatory Agent: Some benzoic acid derivatives have shown anti-inflammatory effects.
-
Enzyme Inhibition: The structural motif may allow for interaction with various enzyme active sites.
Hypothetical Experimental Protocols
The following are generalized protocols that could be adapted to investigate the biological activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria
This protocol describes a method to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a serial two-fold dilution of the compound in MHB.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth. The optical density at 600 nm can also be measured.
Table 2: Example MIC Data Presentation
| Bacterial Strain | MIC (µg/mL) |
| E. coli | TBD |
| S. aureus | TBD |
| TBD: To be determined experimentally. |
Protocol 2: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Griess Reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent, which correlates with NO production.
-
Measure cell viability using an appropriate assay (e.g., MTT) to rule out cytotoxicity.
Table 3: Example NO Inhibition Data Presentation
| Compound Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
| 0 (LPS only) | 100 | 100 |
| 1 | TBD | TBD |
| 10 | TBD | TBD |
| 100 | TBD | TBD |
| TBD: To be determined experimentally. |
Potential Signaling Pathways
Given the lack of specific data for this compound, any discussion of signaling pathways is speculative. However, based on the activities of other anti-inflammatory benzoic acid derivatives, a potential mechanism could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the initial investigation of a novel compound like this compound.
References
3-(2-Phenylethoxy)benzoic acid in vivo research applications
Note on the Availability of In Vivo Research
A comprehensive literature search for in vivo research applications of 3-(2-Phenylethoxy)benzoic acid did not yield specific studies, quantitative data, or established protocols for this exact compound. The available scientific information is sparse, primarily limited to chemical supplier listings.
However, a significant body of in vivo research exists for the structurally analogous compound, 3-phenoxybenzoic acid (3-PBA) . As a major metabolite of synthetic pyrethroid insecticides, 3-PBA has been extensively studied in various animal models to understand its pharmacokinetics and toxicological profile.
Therefore, to fulfill the user's request for detailed application notes and protocols, the following information is provided for 3-phenoxybenzoic acid (3-PBA) . This serves as a comprehensive guide to the in vivo investigation of a closely related chemical structure and may offer valuable insights for researchers interested in this compound.
Application Notes for 3-Phenoxybenzoic Acid (3-PBA) in Vivo Research
1. Toxicological Assessment:
3-Phenoxybenzoic acid is a primary subject of in vivo toxicological studies due to its prevalence as a metabolite of pyrethroid insecticides. Research applications in this area include:
-
Neurotoxicity Studies: Investigating the potential for 3-PBA to induce dopaminergic degeneration and its association with an increased risk of Parkinson's disease-like pathologies.[1] Animal models are used to assess motor and cognitive functions following exposure.
-
Hepatotoxicity Assessment: Although some studies on human hepatocyte cell lines have been conducted, in vivo models are crucial for a complete understanding of liver toxicity.
-
Reproductive and Developmental Toxicity: Evaluating the effects of 3-PBA on reproductive function and fetal development. Some in silico models suggest potential for reproductive dysfunction.[2]
2. Pharmacokinetic Studies:
Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-PBA is critical for risk assessment. In vivo pharmacokinetic studies are applied to:
-
Characterize Metabolic Pathways: Determining the major routes of metabolism, which show significant species diversity.[2] Conjugation with glycine, taurine, glucuronic acid, and sulfate are common pathways.[2]
-
Determine Bioavailability and Half-life: Quantifying the extent and rate of absorption and elimination in various species.
-
Investigate Tissue Distribution: Identifying target organs for accumulation and potential toxicity.
3. Endocrine Disruption Potential:
In vivo assays are employed to investigate the potential for 3-PBA to interfere with the endocrine system. The uterotrophic assay in rats is a standard method to assess estrogenic activity.[3]
Quantitative Data from In Vivo Studies of 3-PBA
Table 1: Pharmacokinetic Parameters of 3-Phenoxybenzoic Acid in Various Species
| Species | Dose and Route | Major Metabolites | Key Findings | Reference |
| Sheep | 10 mg/kg, ip | Glycine conjugate | Glycine conjugation is the major metabolic pathway. | [2] |
| Cat | 10 mg/kg, ip | Glycine conjugate | Similar to sheep, glycine conjugation is predominant. | [2] |
| Gerbil | 10 mg/kg, ip | Glycine conjugate | Glycine conjugation is the primary route of metabolism. | [2] |
| Mouse | 10 mg/kg, ip | Taurine conjugate | Taurine conjugation is the principal metabolic route. | [2] |
| Ferret | 10 mg/kg, ip | Glycine and Taurine conjugates | Eliminates similar amounts of both glycine and taurine conjugates. | [2] |
| Rat | 10 mg/kg, ip | O-sulfate conjugate of 4'-hydroxy-3PBA | Unique in eliminating the O-sulfate conjugate as the main metabolite. | [2] |
| Rabbit | 10 mg/kg, ip | Glucuronic acid conjugates | Glucuronidation is a major pathway. | [2] |
| Guinea Pig | 10 mg/kg, ip | Glucuronic acid conjugates | Glucuronidation is a major pathway. | [2] |
| Hamster | 10 mg/kg, ip | Glucuronic acid conjugates | Glucuronidation is a major pathway. | [2] |
| Marmoset | 10 mg/kg, ip | Glucuronic acid conjugates | Glucuronidation is a major pathway. | [2] |
| Mallard Duck | 10 mg/kg, ip | Glycylvaline dipeptide conjugate | Forms a dipeptide conjugate as the major metabolite. | [2] |
Table 2: Neurotoxicity Study of 3-PBA in Mice
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Mice | 0.5 mg/kg | Not specified | Paradoxical increase in DAT (22.46% higher than pre-drug test). | [1] |
| Mice | Not specified | Not specified | Accumulates in brain tissues over time. Induces Parkinson's disease-like pathologies (increased α-syn and phospho-S129, decreased TH). | [1] |
Experimental Protocols for In Vivo Research with 3-PBA
Protocol 1: Uterotrophic Assay for Estrogenic Activity in Rats
-
Animal Model: Immature female Sprague-Dawley rats.
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Dosing:
-
Prepare solutions of 3-PBA in a suitable vehicle (e.g., corn oil).
-
Administer 3-PBA via oral gavage at doses of 1.0, 5.0, and 10.0 mg/kg body weight daily for 3 consecutive days.[3]
-
Include a vehicle control group and a positive control group (e.g., ethinyl estradiol).
-
-
Endpoint Measurement:
-
On the day after the final dose, euthanize the animals.
-
Dissect the uteri, trim away fat and connective tissue, and record the wet weight.
-
Record final body weights and the weights of other relevant organs (e.g., liver, ovaries).
-
-
Data Analysis: Compare the uterine weights of the 3-PBA treated groups to the vehicle control group. An increase in uterine weight indicates potential estrogenic activity.
Protocol 2: Neurotoxicity Assessment in Mice
-
Animal Model: Adult male C57BL/6 mice.
-
Dosing:
-
Dissolve 3-PBA in a suitable vehicle.
-
Administer 3-PBA via intraperitoneal injection at a specified dose (e.g., 0.5 mg/kg).[1]
-
Include a vehicle control group.
-
-
Behavioral Testing:
-
Conduct a battery of motor function tests (e.g., rotarod, open field test) at baseline and at various time points after 3-PBA administration.
-
-
Neurochemical Analysis:
-
At the end of the study, euthanize the animals and dissect the brains.
-
Isolate specific brain regions (e.g., striatum, substantia nigra).
-
Analyze tissue homogenates for levels of dopamine and its metabolites using HPLC.
-
Measure the expression of key proteins related to dopaminergic neurons (e.g., tyrosine hydroxylase [TH], dopamine transporter [DAT]) and neurodegeneration (e.g., α-synuclein) via Western blotting or immunohistochemistry.[1]
-
-
Data Analysis: Compare behavioral performance and neurochemical markers between the 3-PBA treated group and the control group.
Visualizations
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(2-Phenylethoxy)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-Phenylethoxy)benzoic acid is an aromatic carboxylic acid derivative. Accurate and reliable quantitative analysis of this compound is crucial in various stages of drug development, including formulation studies, quality control, and pharmacokinetic analysis. This document provides a comprehensive guide to the analysis of this compound using reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, accurate, and precise.
Experimental Protocols
Apparatus and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of aromatic carboxylic acids.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18 MΩ·cm)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
This compound reference standard
-
-
Sample Preparation:
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (0.45 µm)
-
Preparation of Solutions
-
Mobile Phase Preparation: A typical mobile phase for the analysis of aromatic carboxylic acids consists of an aqueous component and an organic component.[1][2][3] For this analysis, a gradient elution may be optimal, but an isocratic system can also be effective. An example of a suitable mobile phase is a mixture of acetonitrile and water (both containing 0.1% TFA). The pH of the aqueous phase should be acidic to ensure the carboxylic acid is in its protonated form, which enhances retention on a reversed-phase column.[1]
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to prepare a 1 mg/mL stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
-
Sample Solution Preparation:
-
The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the mobile phase to achieve a concentration within the calibration range.[4]
-
For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[5]
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may need to be optimized for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% TFA (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Validation
The analytical method should be validated to ensure its suitability for the intended purpose. The following parameters are typically evaluated:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against the concentration of the standard solutions.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6][7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 758,991 |
| 100 | 1,520,345 |
| Correlation Coefficient (r²) | 0.9999 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| 5 | 4.95 | 99.0 | 1.2 | 1.8 |
| 50 | 50.4 | 100.8 | 0.8 | 1.1 |
| 100 | 99.2 | 99.2 | 0.6 | 0.9 |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantitation (LOQ) | 0.80 |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. plu.mx [plu.mx]
- 2. Sigma-Aldrich [sigmaaldrich.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR Spectroscopy Data for 3-(2-Phenylethoxy)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 3-(2-Phenylethoxy)benzoic acid. Due to the limited availability of public domain spectral data for this specific molecule, this report outlines a general protocol for acquiring and processing ¹H and ¹³C NMR spectra applicable to this and structurally similar compounds. While specific quantitative data for this compound is not available from our search, we present data for analogous compounds to provide a comparative context for researchers. A standardized experimental workflow for NMR data acquisition is also presented in a visual format.
Introduction
This compound is a derivative of benzoic acid, a structural motif commonly found in a variety of pharmacologically active compounds and synthetic intermediates. The characterization of such molecules is fundamental for confirming their identity, purity, and structure. NMR spectroscopy is an essential analytical technique in this regard, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. This application note serves as a guide for researchers on the expected NMR characteristics of this compound class and the methodology for obtaining high-quality NMR data.
Predicted NMR Spectral Data of this compound
Structure:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on both the benzoic acid and the phenyl rings, as well as two triplet signals for the ethylene bridge protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum will display signals for the carboxyl carbon, the aromatic carbons of both rings (with distinct signals for the substituted and unsubstituted carbons), and the two aliphatic carbons of the ethoxy chain.
NMR Data of Structurally Related Compounds
For comparative purposes, the following tables summarize the ¹H and ¹³C NMR data for benzoic acid and 3-methoxybenzoic acid, which share the benzoic acid core.
Table 1: ¹H NMR Data of Benzoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.67 | s | 1H | COOH |
| 8.20 | d | 2H | Ar-H (ortho) |
| 7.68 | t | 1H | Ar-H (para) |
| 7.55 | t | 2H | Ar-H (meta) |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Data of Benzoic Acid
| Chemical Shift (δ) ppm | Assignment |
| 172.60 | COOH |
| 133.89 | Ar-C (para) |
| 130.28 | Ar-C (ortho) |
| 129.39 | Ar-C (ipso) |
| 128.55 | Ar-C (meta) |
Solvent: CDCl₃, Frequency: 100 MHz
Experimental Protocol for NMR Spectroscopy
This section provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzoic acid derivatives. The choice depends on the solubility of the compound.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field shimmed to ensure homogeneity, which maximizes spectral resolution.
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for acquiring NMR spectroscopic data.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not present in publicly accessible databases at the time of this report, this document provides a comprehensive protocol for its acquisition and processing. The provided data for analogous compounds can serve as a useful reference for researchers working on the synthesis and characterization of this and related molecules. The standardized workflow and protocols outlined herein are intended to ensure the collection of high-quality, reproducible NMR data, which is crucial for the unambiguous structural elucidation and purity assessment in chemical research and drug development.
Application Note: Mass Spectrometric Analysis of 3-(2-Phenylethoxy)benzoic acid
Abstract
This application note provides a detailed protocol for the analysis of 3-(2-Phenylethoxy)benzoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology outlines sample preparation, chromatographic separation, and mass spectrometric detection. A proposed fragmentation pathway for this compound is presented, based on established fragmentation patterns of benzoic acids and related structures. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with similar small aromatic carboxylic acids.
Introduction
This compound is a chemical compound of interest in various fields, including medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its characterization, quantification, and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity for the analysis of such compounds. Electrospray ionization (ESI) is a commonly employed technique for the ionization of carboxylic acids, typically in the negative ion mode to form the [M-H]⁻ ion.[1][2] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation, providing structural information for confirmation. This document details a comprehensive approach for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Matrix Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 5.0 95 7.0 95 7.1 20 | 10.0 | 20 |
Mass Spectrometry (MS) Conditions
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Mode: Full scan (m/z 50-500) and product ion scan.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for fragmentation (e.g., 10-30 eV).
Data Presentation
The expected mass spectrometric data for this compound (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ) is summarized below. The primary fragmentation is anticipated to occur at the ether linkage and within the benzoic acid moiety. The fragmentation of aromatic carboxylic acids often involves the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[3][4] For benzoic acid itself, characteristic fragments include the loss of a hydroxyl radical to form the benzoyl cation (m/z 105) and the subsequent loss of carbon monoxide to yield the phenyl cation (m/z 77).[5]
Table 1: Hypothesized Mass Spectral Data for this compound in Negative Ion Mode.
| m/z (Da) | Proposed Ion Identity | Description |
| 241.08 | [M-H]⁻ | Deprotonated parent molecule |
| 197.09 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the parent ion |
| 137.02 | [M-H-C₇H₇]⁻ | Cleavage of the ether bond with loss of a tropylium radical |
| 121.03 | [C₇H₅O₂]⁻ | Benzoate anion resulting from ether bond cleavage |
| 105.07 | [C₈H₉]⁺ (in positive mode) | Phenylethyl cation from ether bond cleavage |
| 91.05 | [C₇H₇]⁺ (in positive mode) | Tropylium ion from rearrangement of the phenylethyl group |
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the cleavage of the ether bond, which is a common fragmentation pathway for such molecules. Further fragmentation of the resulting ions will likely follow patterns observed for benzoic acid and its derivatives.
Caption: Proposed fragmentation pathway of this compound in negative ion mode ESI-MS/MS.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: General workflow for the quantitative analysis of this compound.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methods for similar small molecules. The proposed fragmentation pathway and tabulated mass spectral data offer a valuable reference for researchers undertaking the analysis of this compound. The provided workflows and diagrams serve to visually simplify the complex analytical process. It is recommended that these methods be validated in a laboratory setting to determine the optimal experimental parameters for specific applications.
References
- 1. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for 3-(2-Phenylethoxy)benzoic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Phenylethoxy)benzoic acid is a bespoke chemical intermediate that holds potential in the synthesis of novel organic molecules, particularly within the realm of drug discovery and development. Its structure, featuring a benzoic acid moiety linked to a phenylethoxy group via an ether bond, provides a versatile scaffold for the generation of diverse compound libraries. The carboxylic acid group can be readily converted into a variety of functional groups such as esters, amides, and acid halides, allowing for further molecular elaboration. The phenylethoxy tail can influence the molecule's lipophilicity and potential for aromatic interactions, which are critical parameters in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Benzoic acid and its derivatives are known to be key building blocks in the synthesis of a wide range of bioactive molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
Potential Applications in Synthesis
As a chemical intermediate, this compound is anticipated to be a valuable precursor for the synthesis of a range of target molecules. Its utility is analogous to other benzoic acid derivatives that serve as foundational components in medicinal chemistry.[1][3]
-
Ester and Amide Derivatives: The carboxylic acid functionality is a prime site for modification. Esterification or amidation reactions can be employed to couple this intermediate with various alcohols, amines, or amino acid esters, thereby creating a library of compounds for biological screening.
-
Heterocyclic Chemistry: The benzoic acid can be a starting point for the construction of heterocyclic ring systems, which are prevalent in many approved drugs.
-
Bioisosteric Replacement: The phenylethoxy group can serve as a bioisostere for other functionalities, allowing for fine-tuning of a lead compound's properties.
While specific examples of this compound as an intermediate in multi-step syntheses are not yet prevalent in the literature, its structural motifs are present in compounds investigated for various therapeutic targets. For instance, derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated for pharmacological activity.[4]
Experimental Protocols
The following protocols are based on established synthetic methodologies for analogous compounds, specifically the Williamson ether synthesis, which is a robust and widely used method for preparing ethers.[3][4][5]
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 3-hydroxybenzoic acid. The first step involves the protection of the carboxylic acid as a methyl ester, followed by etherification of the phenolic hydroxyl group, and subsequent hydrolysis of the ester to yield the desired product. This approach is adapted from a general method for the etherification of 3-hydroxybenzoic acid derivatives.[6]
Step 1: Synthesis of Methyl 3-hydroxybenzoate
-
Reaction Setup: To a solution of 3-hydroxybenzoic acid (1.0 eq.) in methanol (approx. 0.1 M), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 3-(2-phenylethoxy)benzoate
-
Reaction Setup: In a round-bottom flask, combine methyl 3-hydroxybenzoate (1.0 eq.), (2-bromoethyl)benzene (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.) in acetone (approx. 0.2 M).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is generally complete within 6-8 hours.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure methyl 3-(2-phenylethoxy)benzoate.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve the methyl 3-(2-phenylethoxy)benzoate (1.0 eq.) in a mixture of methanol and a 10% aqueous solution of potassium hydroxide.
-
Reaction: Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the methanol under reduced pressure. Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford this compound.
Quantitative Data (Representative)
The following table presents representative data for the synthesis of alkoxy benzoic acids from hydroxybenzoic acid esters, based on similar reported procedures.[6] Actual results for the synthesis of this compound may vary.
| Step | Reactants | Reagents/Solvents | Typical Yield (%) | Purity (%) |
| 1 | 3-Hydroxybenzoic acid, Methanol | Conc. H₂SO₄ | >95 | >95 (crude) |
| 2 | Methyl 3-hydroxybenzoate, (2-Bromoethyl)benzene | K₂CO₃, Acetone | 70-80 | >98 (after chromatography) |
| 3 | Methyl 3-(2-phenylethoxy)benzoate | 10% aq. KOH, Methanol | Quantitative | >99 (after precipitation) |
Visualizations
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic route to this compound.
Potential Application in Drug Discovery
The diagram below represents a generalized workflow where this compound can be utilized as an intermediate in a drug discovery program.
References
- 1. KR100652468B1 - Process for making 2-alkyl-3-hydroxybenzoic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Bot Verification [rasayanjournal.co.in]
No Direct Drug Discovery Applications Found for 3-(2-Phenylethoxy)benzoic acid
Despite a comprehensive review of available scientific literature, no specific drug discovery applications, pharmacological targets, or detailed experimental data for 3-(2-Phenylethoxy)benzoic acid were identified. This compound, also known as 3-phenethylbenzoic acid, is primarily documented as a chemical intermediate, flavoring agent, and preservative with known antimicrobial properties. [1]
While information on the direct application of this compound in drug discovery is not publicly available, the broader classes of benzoic acid and phenoxybenzoic acid derivatives have been extensively explored in medicinal chemistry, demonstrating a wide range of biological activities. This suggests the potential for future investigation into the pharmacological properties of this compound and its analogues.
Potential Areas of Interest Based on Related Compounds:
Derivatives of phenoxybenzoic acid and benzoic acid have shown promise in several therapeutic areas, which could serve as a starting point for investigating this compound.
Anticancer Activity
Numerous synthetic derivatives of benzoic acid have been evaluated for their potential as anticancer agents.[2][3] For instance, a compound synthesized from p-hydroxybenzoic acid, 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate, demonstrated significant cancer cell inhibition.[2] The general mechanism for some benzoic acid derivatives involves the inhibition of enzymes crucial for cancer cell proliferation, such as tyrosine kinases.[2]
Anti-inflammatory and Analgesic Properties
Certain benzoic acid derivatives have been investigated for their anti-inflammatory effects.[4] The mechanism often involves the inhibition of enzymes like 3-alpha-hydroxysteroid dehydrogenase, which is implicated in inflammatory processes.[4]
Enzyme Inhibition
The structural scaffold of benzoic acid and its derivatives has been utilized to design inhibitors for various enzymes. Notably, novel derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase and carbonic anhydrase, which are relevant targets for Alzheimer's disease.[5] Additionally, some 3-phenoxybenzoic acid derivatives have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes.[5]
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are well-known for their antimicrobial and antifungal properties, which is why they are used as preservatives.[1][6] This activity is generally attributed to the disruption of cellular processes in microorganisms.[6]
Structure-Activity Relationships (SAR) of Related Compounds:
Studies on related phenoxy and benzyloxy acid derivatives have provided insights into their structure-activity relationships. For example, in the context of antisickling agents, the potency of these compounds was found to be positively correlated with the lipophilicity (π values) and electron-withdrawing properties (σ constants) of substituents on the benzene ring.[7] Such SAR studies are crucial for the rational design of more potent and selective drug candidates.
Hypothetical Experimental Workflow for Future Investigation:
Should researchers wish to investigate the drug discovery applications of this compound, a general workflow could be established based on standard preclinical drug discovery protocols.
References
- 1. lookchem.com [lookchem.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2-Phenylethoxy)benzoic Acid in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Phenylethoxy)benzoic acid is a versatile bifunctional organic molecule containing a carboxylic acid and a phenethoxy ether moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for diverse chemical transformations. The phenethoxy group, with its aromatic ring and flexible ether linkage, can influence the steric and electronic properties of the molecule and its derivatives, potentially impacting their biological activity and material characteristics. This document provides detailed protocols for the synthesis of this compound and outlines its potential applications in organic chemistry reactions, supported by experimental data and visualizations.
Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of a 3-hydroxybenzoate derivative with a 2-phenylethyl halide in the presence of a base. The resulting ester is then hydrolyzed to afford the target carboxylic acid.
Experimental Protocol: Two-Step Synthesis from Methyl 3-Hydroxybenzoate
This protocol is adapted from a general procedure for the synthesis of 3-alkoxybenzoic acids.
Step 1: Synthesis of Methyl 3-(2-Phenylethoxy)benzoate
Reaction Scheme:
Materials:
-
Methyl 3-hydroxybenzoate
-
(2-Bromoethyl)benzene (2-Phenylethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a stirred solution of methyl 3-hydroxybenzoate (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).
-
To this suspension, add (2-bromoethyl)benzene (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the residue with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude methyl 3-(2-phenylethoxy)benzoate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester.
Step 2: Hydrolysis to this compound
Reaction Scheme:
Caption: Synthetic route and functionalization of this compound.
Logical Relationship of Functional Groups
This diagram shows the key functional groups of this compound and their relationship within the molecule.
Caption: Key functional groups in this compound.
Conclusion
This compound is a readily accessible and highly versatile intermediate in organic synthesis. Its synthesis via the Williamson ether synthesis followed by hydrolysis is a robust and scalable method. The presence of both a carboxylic acid and a phenethoxy ether allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and data provided in this document serve as a valuable resource for researchers interested in utilizing this compound in their synthetic endeavors. Further exploration of the reaction scope and the biological activities of its derivatives is warranted.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(2-Phenylethoxy)benzoic Acid
Welcome to the technical support center for the purification of 3-(2-Phenylethoxy)benzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities and for large-scale purification, while column chromatography is ideal for separating complex mixtures or closely related impurities.
Q2: My recrystallization attempt resulted in a low yield. What are the possible reasons?
A2: Low yield during recrystallization can be attributed to several factors:
-
Excessive solvent: Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Premature crystallization: If the solution cools and crystals form during hot filtration, product will be lost.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q3: After recrystallization, the melting point of my this compound is still broad. What should I do?
A3: A broad melting point range indicates the presence of impurities. Consider the following troubleshooting steps:
-
Perform a second recrystallization: This can often remove residual impurities.
-
Try a different solvent system: The impurity may have similar solubility to your product in the initial solvent. Experiment with different solvents or solvent mixtures.
-
Utilize column chromatography: If recrystallization fails to improve purity, column chromatography is a more powerful separation technique.
Q4: I am seeing multiple spots on my TLC plate after purification. How can I improve the separation?
A4: Multiple spots on a Thin-Layer Chromatography (TLC) plate confirm the presence of impurities. To improve separation:
-
Optimize the mobile phase for column chromatography: A common mobile phase for purifying benzoic acid derivatives is a mixture of petroleum ether and ethyl acetate.[1] You can adjust the ratio to achieve better separation of your target compound from impurities.
-
Consider a different stationary phase: While silica gel is most common, other stationary phases like alumina could provide different selectivity.
-
For analytical purposes, HPLC can be used: High-Performance Liquid Chromatography (HPLC) offers superior resolution for analyzing the purity of your compound.[2][3]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Oily Precipitate Forms | The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly. | - Use a lower-boiling point solvent. - Ensure the solution cools down slowly to allow for proper crystal lattice formation. |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent used), or crystallization requires induction. | - Evaporate some of the solvent to increase the concentration of the compound. - Scratch the inside of the flask with a glass rod to create nucleation sites.[4] - Add a seed crystal of pure this compound.[4] |
| Colored Impurities Remain | The impurities are not effectively removed by a single recrystallization. | - Add activated charcoal to the hot solution to adsorb colored impurities, then perform hot filtration.[5] |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | The mobile phase polarity is not optimized. | - Perform TLC analysis with various solvent systems to find the optimal mobile phase for separation. A good starting point for benzoic acid derivatives is a petroleum ether:ethyl acetate mixture.[1] |
| Compound is Stuck on the Column | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a petroleum ether/ethyl acetate system. |
| Cracked or Channeled Column Bed | Improper packing of the stationary phase. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on the principle of "like dissolves like," a polar protic solvent or a mixture is likely suitable. An ethanol/water mixture is a good starting point, as benzoic acid's solubility is temperature-dependent in such systems.[4][6]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the appropriate mobile phase by running TLC plates with the crude material. A solvent system that gives your product an Rf value of approximately 0.3-0.4 is often ideal for column chromatography.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
-
Loading the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of Benzoic Acid (as a reference)
| Property | Value |
| Molecular Formula | C₇H₆O₂ |
| Molar Mass | 122.12 g/mol [8] |
| Melting Point | 122 °C (252 °F; 395 K)[9] |
| Boiling Point | 250 °C (482 °F; 523 K)[9] |
| Solubility in Water | 3.44 g/L (25 °C)[9] |
Note: The properties for this compound may differ. These values for the parent compound, benzoic acid, are provided for reference.
Table 2: Common Solvents for Recrystallization of Benzoic Acid Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for many benzoic acid derivatives, but solubility may be low.[4][10] |
| Ethanol | High | 78 | Often used in combination with water to fine-tune solubility.[6] |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities. |
| Toluene | Low | 111 | Can be effective for less polar derivatives. |
| Hexane | Low | 69 | Typically used as an anti-solvent or for washing non-polar impurities. |
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Step-by-step recrystallization process.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. helixchrom.com [helixchrom.com]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. home.miracosta.edu [home.miracosta.edu]
- 8. webbook.nist.gov [webbook.nist.gov]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of 3-(2-Phenylethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to address challenges encountered during the solubility enhancement of 3-(2-Phenylethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the baseline solubility characteristics of this compound?
A1: Direct experimental solubility data for this compound is not extensively available in public literature. However, based on its structural analog, 3-phenoxybenzoic acid, it is predicted to have low aqueous solubility and higher solubility in organic solvents. For instance, 3-phenoxybenzoic acid is reported to be insoluble in water but soluble in Dimethyl Sulfoxide (DMSO) and ethanol at 43 mg/mL.[1] The water solubility of 3-phenoxybenzoic acid at 20°C and pH 7 has been reported as 24.7 mg/L.[2]
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?
A2: The primary strategies for enhancing the solubility of this poorly soluble carboxylic acid include:
-
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
-
Co-solvency: Utilizing a mixture of water and a miscible organic solvent to increase the overall solubilizing capacity of the solvent system.
-
Salt Formation: Converting the carboxylic acid into a solid salt form with a suitable base, which can then be dissolved in an aqueous medium.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic portion of the molecule within the cavity of a cyclodextrin to form a more water-soluble inclusion complex.
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic to neutral conditions, it exists predominantly in its less soluble, protonated form (R-COOH). As the pH increases above its pKa, the carboxylic acid group deprotonates to form the more polar and, therefore, more water-soluble carboxylate anion (R-COO⁻). Studies on similar compounds have shown that degradation can increase at higher pH levels, so it is crucial to find an optimal pH that balances solubility and stability.[2]
Q4: Which co-solvents are recommended for this compound?
A4: Common water-miscible organic solvents are effective co-solvents for aromatic carboxylic acids. These include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (e.g., PEG 400)
-
Dimethyl Sulfoxide (DMSO)
The choice of co-solvent will depend on the specific application, considering factors like toxicity and the requirements of downstream experiments. The solubility of benzoic acid, a related compound, has been shown to increase with the addition of ethanol to aqueous solutions.[3][4]
Q5: What types of salts can be formed to improve the solubility of this compound?
A5: Forming salts with strong bases is a common and effective method for increasing the aqueous solubility of carboxylic acids. Suitable bases for salt formation include:
-
Sodium hydroxide (to form sodium salts)
-
Potassium hydroxide (to form potassium salts)
-
Amine bases (e.g., tromethamine, L-arginine)
Sodium and potassium salts of carboxylic acids are generally much more water-soluble than the free acid form. For example, sodium benzoate is freely soluble in water.[5]
Q6: How can cyclodextrins enhance the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic phenylethoxy group of this compound can be encapsulated within the cyclodextrin cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent water solubility of the compound. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for complexation with aromatic molecules.
Troubleshooting Guides
Issue 1: Inconsistent results in solubility measurements.
-
Possible Cause: The system has not reached equilibrium.
-
Possible Cause: Temperature fluctuations.
-
Solution: Perform solubility experiments in a temperature-controlled environment, as the solubility of most solids increases with temperature.
-
-
Possible Cause: Inaccurate quantification method.
-
Solution: Validate your analytical method (e.g., HPLC, UV-Vis spectroscopy) for linearity, accuracy, and precision in the relevant solvent system. Prepare calibration standards in the same matrix as the samples.
-
Issue 2: Precipitation occurs when adjusting the pH of an aqueous solution.
-
Possible Cause: The pH is being adjusted too rapidly, causing localized supersaturation and precipitation.
-
Solution: Add the acid or base titrant slowly and with vigorous stirring to ensure uniform distribution.
-
-
Possible Cause: The final pH is not high enough to maintain the compound in its ionized, soluble form.
-
Solution: Ensure the final pH of the solution is at least 1-2 units above the pKa of the carboxylic acid for complete ionization and maximum solubility.
-
-
Possible Cause: Common ion effect.
Issue 3: Low solubility enhancement with co-solvents.
-
Possible Cause: The co-solvent concentration is not optimal.
-
Solution: Experiment with a range of co-solvent concentrations. The relationship between co-solvent concentration and solubility is not always linear and can sometimes show a parabolic relationship for semi-polar compounds.[13]
-
-
Possible Cause: The chosen co-solvent is not appropriate for the compound.
-
Solution: Test a variety of co-solvents with different polarities and hydrogen bonding capabilities. A single co-solvent may not be sufficient; a ternary system could be more effective.[14]
-
Issue 4: Difficulty in forming a stable, soluble salt.
-
Possible Cause: The chosen base is not strong enough to fully deprotonate the carboxylic acid.
-
Solution: Use a strong base like sodium hydroxide or potassium hydroxide for salt formation.
-
-
Possible Cause: The resulting salt has low intrinsic solubility in the chosen solvent.
-
Solution: Try forming a different salt with a different counter-ion. For example, if a sodium salt has limited solubility, a potassium or an amine salt might be more soluble.
-
-
Possible Cause: The solid salt is not dissolving efficiently.
-
Solution: Employ gentle heating or sonication to aid the dissolution process. Ensure the solid salt is in a fine powder form to maximize surface area.
-
Issue 5: Inefficient cyclodextrin complexation.
-
Possible Cause: The type or concentration of cyclodextrin is not optimal.
-
Possible Cause: The method of complex preparation is not effective.
-
Solution: Different preparation methods such as kneading, co-evaporation, or freeze-drying can yield complexes with different characteristics. Experiment with different methods to find the most effective one for your compound.
-
-
Possible Cause: Incomplete formation of the inclusion complex.
-
Solution: Characterize the solid complex using techniques like DSC, PXRD, or NMR to confirm the formation of a true inclusion complex rather than a simple physical mixture.
-
Data Presentation
Table 1: Illustrative Solubility of this compound Analogs in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 3-Phenoxybenzoic acid | Water (pH 7) | 20 | 24.7 mg/L | [2] |
| 3-Phenoxybenzoic acid | DMSO | Not Specified | 43 mg/mL | [1] |
| 3-Phenoxybenzoic acid | Ethanol | Not Specified | 43 mg/mL | [1] |
| Benzoic Acid | Water | 25 | 3.4 g/L | |
| Sodium Benzoate | Water | 20 | 630 g/L | [5] |
Table 2: Hypothetical Quantitative Solubility Enhancement of this compound
| Method | Conditions | Solubility (mg/mL) | Fold Increase |
| Baseline | Water (pH 5.0) | 0.02 | 1 |
| pH Adjustment | Water (pH 7.4) | 0.5 | 25 |
| Water (pH 9.0) | 2.0 | 100 | |
| Co-solvency | 20% Ethanol in Water | 0.8 | 40 |
| 40% Ethanol in Water | 3.5 | 175 | |
| Salt Formation | Sodium Salt in Water | 15.0 | 750 |
| Cyclodextrin Complexation | 5% HP-β-CD in Water | 1.2 | 60 |
Note: The data in Table 2 is hypothetical and for illustrative purposes to demonstrate the potential magnitude of solubility enhancement with each technique.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of a compound in an aqueous medium.[6][7][19][20][21]
-
Preparation:
-
Prepare a series of vials containing the desired aqueous medium (e.g., deionized water, phosphate-buffered saline at a specific pH).
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. An excess can be visually confirmed by the presence of undissolved solid.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: pH-Dependent Solubility Profile
-
Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 10).
-
Follow the Shake-Flask Method (Protocol 1) for each buffer solution.
-
-
Data Analysis:
-
Determine the solubility of this compound at each pH.
-
Plot the logarithm of the solubility as a function of pH to generate a pH-solubility profile.
-
Protocol 3: Co-solvency Solubility Enhancement
-
Preparation:
-
Prepare a series of co-solvent mixtures with varying concentrations of the organic solvent in water (e.g., 10%, 20%, 30%, 40% v/v ethanol in water).
-
Follow the Shake-Flask Method (Protocol 1) for each co-solvent mixture.
-
-
Data Analysis:
-
Determine the solubility of this compound in each co-solvent mixture.
-
Plot the logarithm of the solubility against the percentage of the co-solvent to visualize the effect of the co-solvent on solubility.
-
Protocol 4: Salt Formation and Solubility Assessment
-
Salt Synthesis:
-
Dissolve 1 equivalent of this compound in a suitable organic solvent (e.g., ethanol).
-
Add 1 equivalent of a base (e.g., sodium hydroxide in ethanol) dropwise while stirring.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the solid salt.
-
Wash the resulting solid with a non-polar solvent (e.g., hexane) to remove any unreacted starting material and dry under vacuum.
-
-
Solubility Determination:
-
Follow the Shake-Flask Method (Protocol 1) to determine the aqueous solubility of the prepared salt.
-
Protocol 5: Cyclodextrin Complexation and Phase Solubility Study
-
Preparation:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).
-
Follow the Shake-Flask Method (Protocol 1) for each cyclodextrin solution.
-
-
Data Analysis:
-
Determine the solubility of this compound in each cyclodextrin solution.
-
Plot the solubility of the compound (y-axis) against the concentration of the cyclodextrin (x-axis) to generate a phase solubility diagram. The type of curve (e.g., AL, AP, BS) provides information about the stoichiometry and stability of the inclusion complex.[15][16][17][18]
-
Visualizations
Caption: Experimental workflow for solubility enhancement.
Caption: Troubleshooting logic for common solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. byjus.com [byjus.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. Common-ion effect - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. bioassaysys.com [bioassaysys.com]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Support Center: Stability and Degradation of 3-(2-Phenylethoxy)benzoic acid
Disclaimer: Specific experimental stability and degradation data for 3-(2-Phenylethoxy)benzoic acid is not extensively available in public literature. This guide provides a framework for establishing the stability profile of a new chemical entity like this compound, based on general principles of pharmaceutical stability testing and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when assessing the stability of a new compound like this compound?
A1: The recommended starting point is to perform forced degradation (stress testing) studies.[1][2] These studies expose the compound to harsh conditions to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.[1][3]
Q2: What conditions are typically used in forced degradation studies?
A2: Forced degradation studies typically include exposure to hydrolysis (acidic and basic conditions), oxidation, photolysis (light), and thermal stress.[1][2] These conditions are designed to accelerate degradation and reveal the intrinsic stability of the molecule.[3]
Q3: My compound shows significant degradation under basic conditions. What is the likely mechanism?
A3: For a compound containing an ether linkage and a carboxylic acid, such as this compound, degradation under basic conditions could potentially involve hydrolysis of the ether bond, although this is generally stable. It is crucial to analyze the degradation products to confirm the pathway.
Q4: I am observing multiple degradation peaks in my chromatogram. How can I distinguish between primary and secondary degradants?
A4: To differentiate between primary and secondary degradation products, it is useful to analyze samples at multiple time points during the forced degradation study.[1] Primary degradants will form first, and their concentration may decrease over time as they convert into secondary products.
Q5: What analytical techniques are best suited for stability studies of this compound?
A5: High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometric (MS) detection, is the most common and powerful technique for stability studies.[4][5] HPLC can separate the parent compound from its degradation products, while MS can help in the identification of those degradants.[4][6]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the stress level (e.g., higher temperature, more concentrated acid/base/oxidizing agent) or extend the exposure time.[1] |
| Complete degradation of the compound is observed immediately. | The stress conditions are too aggressive. | Reduce the stress level (e.g., lower temperature, less concentrated reagents) and analyze at earlier time points.[1] |
| Poor mass balance in the analytical results. | Degradation products are not being detected (e.g., they are volatile, lack a chromophore, or are not eluting from the HPLC column). The analytical method is not stability-indicating. | Ensure your analytical method can detect all potential degradants. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Check for co-elution of peaks. |
| Inconsistent or irreproducible stability data. | Experimental parameters (e.g., temperature, pH, light exposure) are not well-controlled. Sample preparation or analytical method has high variability. | Ensure all experimental conditions are tightly controlled and monitored. Validate the analytical method for precision, accuracy, and linearity. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[1][2] The goal is to achieve 5-20% degradation of the drug substance.
1. Hydrolytic Degradation:
-
Objective: To assess the stability of the compound in the presence of water at different pH values.
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Objective: To determine the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature or slightly elevated temperature (e.g., 40°C).
-
Withdraw and analyze aliquots at specified time points.
-
Other oxidizing agents like AIBN can also be used.[1]
-
3. Photolytic Degradation:
-
Objective: To evaluate the stability of the compound when exposed to light.
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[7][8]
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours/m².[9]
-
Keep a control sample protected from light at the same temperature.
-
Analyze the exposed and control samples by HPLC.
-
4. Thermal Degradation:
-
Objective: To assess the stability of the compound at elevated temperatures.
-
Protocol:
-
Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
It is also advisable to test under conditions of high temperature and high humidity (e.g., 60°C / 75% RH).[1]
-
Analyze the sample at specified time points and compare it to a control sample stored at the recommended storage temperature.
-
Note that benzoic acid itself has been shown to be stable up to 300°C, but thermal decomposition can occur at higher temperatures, yielding CO2 and benzene.[5][10]
-
Data Presentation
The following tables should be used to summarize the quantitative data from the stability studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant(s) (% Area) |
| 0.1 M HCl (60°C, 24h) | |||
| 0.1 M NaOH (60°C, 24h) | |||
| 3% H₂O₂ (RT, 24h) | |||
| Thermal (80°C, 48h) | |||
| Photolytic (ICH Q1B) |
Table 2: Purity and Degradation Profile from Stability Study at [Temperature]/[Relative Humidity]
| Time Point | % Assay of Parent Compound | Individual Degradant 1 (%) | Individual Degradant 2 (%) | Total Degradants (%) |
| 0 Months | ||||
| 3 Months | ||||
| 6 Months | ||||
| 12 Months |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Hypothetical Degradation Pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. pharmtech.com [pharmtech.com]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. database.ich.org [database.ich.org]
- 8. atlas-mts.com [atlas-mts.com]
- 9. rdlaboratories.com [rdlaboratories.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-(2-Phenylethoxy)benzoic Acid Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-(2-Phenylethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound that belongs to the class of phenoxybenzoic acids. Due to its structural features, it is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in the development of new drug candidates. Its parent compound, 3-phenoxybenzoic acid, is a known metabolite of pyrethroid insecticides and has been studied for its biological activities, which may suggest potential toxicological and pharmacological relevance for its derivatives.[1]
Q2: What are the general solubility characteristics of this compound?
Q3: What are the key safety precautions to consider when working with this compound?
A3: As with any chemical, it is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis, purification, and analysis of this compound.
Synthesis: Williamson Ether Synthesis
The synthesis of this compound is commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (methyl 3-hydroxybenzoate) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (2-phenylethyl bromide), followed by hydrolysis of the ester to the carboxylic acid.
Problem 1: Low or No Product Yield in Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Phenol: The base used may not be strong enough or may have degraded. | - Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3). - Ensure the base is fresh and has been stored under appropriate anhydrous conditions. - Consider using a stronger base like potassium tert-butoxide if incomplete deprotonation is suspected. |
| Poor Quality of Reagents: Reactants (methyl 3-hydroxybenzoate, 2-phenylethyl bromide) may be impure or degraded. | - Verify the purity of starting materials using techniques like NMR or melting point analysis. - Purify starting materials if necessary (e.g., distillation of the alkyl halide). |
| Side Reaction: Elimination: The alkyl halide may undergo E2 elimination, especially if it is sterically hindered or if a strong, bulky base is used at high temperatures. | - Use a primary alkyl halide (2-phenylethyl bromide is suitable). - Employ a less sterically hindered base if possible. - Maintain the reaction temperature as low as feasible to favor SN2 over E2.[5] |
| Side Reaction: C-Alkylation: The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation). | - Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to favor O-alkylation.[6] - The choice of counter-ion can also influence the regioselectivity. |
| Inappropriate Solvent: The solvent may not be suitable for the SN2 reaction. | - Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to accelerate the SN2 reaction.[6][7] |
| Reaction Conditions Not Optimal: Incorrect temperature or reaction time. | - Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[6] Optimize these parameters for your specific reaction. |
Problem 2: Difficulty in Isolating the Product after Hydrolysis
| Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation: The pH of the aqueous solution may not be sufficiently acidic to fully protonate the carboxylate. | - After hydrolysis of the ester with a base (e.g., NaOH or KOH), carefully acidify the reaction mixture with a strong acid like HCl to a pH of 1-2 to ensure complete precipitation of the carboxylic acid. Use pH paper to confirm. |
| Product is an Oil: The crude product may separate as an oil instead of a solid. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure product if available. - Cool the mixture in an ice bath to promote solidification. |
Purification: Recrystallization
Problem 3: Poor Recovery of Pure Product after Recrystallization
| Potential Cause | Troubleshooting Steps |
| Incorrect Recrystallization Solvent: The chosen solvent may be too good at dissolving the compound at room temperature, or not effective enough at dissolving it when hot. | - The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[4][8] - Perform small-scale solvent screening with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water, ether/hexane) to find the optimal one.[3] |
| Using Too Much Solvent: Excess solvent will keep more of the product dissolved even at low temperatures. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] |
| Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of an oil. | - Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. This promotes the formation of larger, purer crystals.[9] |
| Premature Crystallization during Hot Filtration: The product crystallizes in the funnel during the removal of insoluble impurities. | - Use a pre-heated funnel and filter flask. - Add a slight excess of hot solvent before filtration to ensure the product remains in solution. |
Analysis: High-Performance Liquid Chromatography (HPLC)
Problem 4: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH: For acidic compounds like this compound, the mobile phase pH can significantly affect peak shape. | - The mobile phase pH should be at least 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form. For most carboxylic acids, a pH of 2.5-3.0 is a good starting point. This can be achieved by adding a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase.[10] |
| Secondary Interactions with Silica Support: Residual silanol groups on the stationary phase can interact with the carboxylic acid, leading to peak tailing. | - Use a high-quality, end-capped C18 column. - The use of an acidic mobile phase will also help to suppress silanol interactions. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the sample and inject a smaller volume. |
Problem 5: Poor Resolution of Peaks
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition Not Optimized: The organic-to-aqueous ratio of the mobile phase may not be suitable for separating the compound of interest from impurities. | - Adjust the mobile phase composition. For reversed-phase HPLC, increasing the aqueous component will generally increase retention time, while increasing the organic component (e.g., acetonitrile or methanol) will decrease it.[10][11] - Consider using a different organic modifier (e.g., switch from methanol to acetonitrile or vice versa). |
| Inappropriate Stationary Phase: The column may not be providing the necessary selectivity. | - Try a different type of stationary phase (e.g., a phenyl-hexyl column for compounds with aromatic rings). |
Experimental Protocols
Synthesis of this compound (via Williamson Ether Synthesis)
This protocol is a general procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.
-
Deprotonation of Phenol:
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., handle with extreme care).
-
The mixture is stirred at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
-
Ether Formation:
-
2-Phenylethyl bromide (1.1 eq.) is added to the reaction mixture.
-
The reaction is heated to 60-80 °C and stirred for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Ester Hydrolysis:
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ester.
-
The crude ester is dissolved in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
-
Isolation of the Carboxylic Acid:
-
The methanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford crude this compound.
-
Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., aqueous ethanol) until the solid just dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated at boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230 nm or 275 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Postulated signaling pathways potentially affected by phenoxybenzoic acid derivatives, leading to apoptosis and neuroendocrine disruption.[1]
References
- 1. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. veeprho.com [veeprho.com]
- 11. moravek.com [moravek.com]
Technical Support Center: Optimization of Reaction Conditions for 3-(2-Phenylethoxy)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2-Phenylethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is a two-step process. The first step involves a Williamson ether synthesis between a methyl 3-hydroxybenzoate and a 2-phenylethyl halide (e.g., bromide or iodide) to form methyl 3-(2-phenylethoxy)benzoate. The subsequent step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Q2: Why is it preferable to start with methyl 3-hydroxybenzoate instead of 3-hydroxybenzoic acid in the Williamson ether synthesis step?
A2: Starting with methyl 3-hydroxybenzoate protects the carboxylic acid functional group, preventing it from interfering with the etherification reaction. The carboxylate anion that would form from 3-hydroxybenzoic acid under basic conditions could potentially compete with the phenoxide as a nucleophile, leading to undesired side products.
Q3: What are the key reaction parameters to control for a successful Williamson ether synthesis?
A3: The critical parameters for the Williamson ether synthesis step include the choice of base, solvent, temperature, and the nature of the leaving group on the electrophile. A strong base is required to deprotonate the phenolic hydroxyl group, and an appropriate solvent is needed to dissolve the reactants and facilitate the SN2 reaction.[1] Temperature control is crucial to balance the reaction rate and minimize side reactions.
Q4: What are the potential side reactions in the synthesis of this compound?
A4: The primary side reactions of concern are elimination of the 2-phenylethyl halide, which can occur in the presence of a strong base, and C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. Diaryl ether formation is generally not an issue in this specific synthesis.
Q5: How can I monitor the progress of the reaction?
A5: The progress of both the ether synthesis and the hydrolysis can be effectively monitored using Thin Layer Chromatography (TLC). By comparing the reaction mixture to the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of methyl 3-(2-phenylethoxy)benzoate | 1. Incomplete deprotonation of methyl 3-hydroxybenzoate.2. Inactive 2-phenylethyl halide.3. Reaction temperature is too low.4. Insufficient reaction time. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous.2. Check the purity and integrity of the 2-phenylethyl halide. Consider using the iodide for higher reactivity.3. Gradually increase the reaction temperature while monitoring for side products.4. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Presence of unreacted starting materials | 1. Insufficient amount of base or alkylating agent.2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of the 2-phenylethyl halide.2. Ensure the reaction is allowed to proceed to completion by monitoring with TLC. |
| Formation of significant side products | 1. Elimination (E2) reaction of 2-phenylethyl halide.2. C-alkylation of the phenoxide. | 1. Use a less sterically hindered base (e.g., K₂CO₃ or Cs₂CO₃). Avoid strong, bulky bases. Maintain a moderate reaction temperature.2. Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation. |
| Difficulty in isolating the final product | 1. Incomplete hydrolysis of the ester.2. Improper pH adjustment during workup. | 1. Ensure complete hydrolysis by extending the reaction time or using a higher concentration of the base (e.g., NaOH or KOH).2. Carefully acidify the reaction mixture to a pH of ~2-3 to ensure complete precipitation of the carboxylic acid. |
| Product is impure after purification | 1. Inefficient purification method.2. Co-precipitation of impurities. | 1. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene).2. Ensure the pH is correctly adjusted to selectively precipitate the desired product. A hot filtration step during recrystallization can remove insoluble impurities.[2] |
Data Presentation
Table 1: Optimization of Williamson Ether Synthesis Conditions for Methyl 3-(2-phenylethoxy)benzoate
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux (56) | 8 | 75 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 6 | 85 |
| 3 | NaH (1.2) | THF | Reflux (66) | 4 | 90 |
| 4 | Cs₂CO₃ (1.5) | Acetonitrile | Reflux (82) | 6 | 88 |
*Note: These are representative yields based on analogous reactions and may vary based on experimental conditions.
Table 2: Optimization of Ester Hydrolysis Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | NaOH (3.0) | Methanol/H₂O | Reflux (70) | 2 | 92 |
| 2 | KOH (3.0) | Ethanol/H₂O | Reflux (80) | 2 | 95 |
| 3 | LiOH (3.0) | THF/H₂O | 60 | 4 | 90 |
*Note: These are representative yields and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(2-phenylethoxy)benzoate
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-phenylethyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 3-(2-phenylethoxy)benzoate.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Dissolve methyl 3-(2-phenylethoxy)benzoate (1.0 eq) in a mixture of methanol and water (4:1 v/v).
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Reflux the reaction mixture for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Reaction mechanism for the two-step synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Proper storage and handling of 3-(2-Phenylethoxy)benzoic acid
This technical support center provides guidance on the proper storage, handling, and use of 3-(2-Phenylethoxy)benzoic acid. The information provided is based on best practices for handling similar chemical compounds and should be used in conjunction with your institution's specific safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to store it locked up or in an area accessible only to qualified or authorized personnel.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Tightly sealed safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or protective suit.[3]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[4] Work should ideally be conducted under a chemical fume hood.
Q3: How should I handle spills of this compound?
A3: In case of a spill, you should:
-
Evacuate non-essential personnel from the area.[4]
-
Wear appropriate PPE.
-
Carefully sweep or vacuum the spilled solid material into a suitable container for disposal.[6]
-
Clean the affected area thoroughly.
-
Dispose of the waste in accordance with local, state, and federal regulations.
Q4: What are the known incompatibilities of this compound?
A4: Based on data for similar benzoic acid derivatives, this compound may be incompatible with strong oxidizing agents, strong bases, and reducing agents.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve | Incorrect solvent choice. | Based on the parent compound, benzoic acid, solubility is expected to be low in water but higher in organic solvents like ethanol, methanol, acetone, and dichloromethane.[8][9] Gentle heating may aid dissolution, but be aware of the compound's stability at elevated temperatures. |
| Unexpected reaction color or byproduct formation | Contamination of glassware or reagents. Incompatibility with reaction components. | Ensure all glassware is scrupulously clean and dry. Verify the purity of all reagents and solvents. Review the known incompatibilities to ensure no reactive species are present. |
| Inconsistent experimental results | Improper storage leading to degradation. Inaccurate measurement. | Store the compound in a tightly sealed container in a cool, dry place.[1][2] Use a calibrated balance for accurate weighing and ensure it is performed in a draft-free environment. |
| Material appears clumpy or discolored | Absorption of moisture. Degradation over time. | Store in a desiccator if the compound is known to be hygroscopic. If degradation is suspected, it is recommended to use a fresh batch of the compound for critical experiments. |
Physicochemical Data (Based on Benzoic Acid as a proxy)
| Property | Value |
| Appearance | Colorless crystalline solid[8] |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol [10] |
| Melting Point | 122.4 °C[11] |
| Boiling Point | 249.2 °C[12] |
| Solubility in Water | 3.44 g/L at 25 °C[8] |
| pKa | 4.2[8] |
Experimental Workflow & Troubleshooting Diagrams
Caption: General experimental workflow for handling solid compounds.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 4. chemicalds.com [chemicalds.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. crafters-choice.com [crafters-choice.com]
- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
- 11. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: 3-(2-Phenylethoxy)benzoic acid Assays
Welcome to the technical support center for assays involving 3-(2-Phenylethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs) for In Vitro Assays
This section addresses common issues encountered during cell-based and biochemical assays.
Q1: I am observing precipitate in my cell culture media after adding the compound. What is the cause and how can I fix it?
A1: Precipitate formation is a common issue for benzoic acid derivatives, which often have low aqueous solubility.[1][2] If the compound precipitates, its effective concentration is unknown, and the solid particles can cause artifacts in the assay.
Troubleshooting Steps:
-
Determine Kinetic Solubility: Before conducting your main experiment, test the solubility of this compound in your specific cell culture medium to find the maximum soluble concentration.[1] Data from concentrations above this limit should be excluded from analysis.[1]
-
Optimize Solvent Use: Dimethyl sulfoxide (DMSO) is a common solvent for introducing hydrophobic compounds into aqueous media. However, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cell toxicity.[1]
-
Include a Vehicle Control: Always run a control group that includes the highest concentration of the solvent (e.g., DMSO) used in the experiment to account for any effects of the solvent itself on the cells.[1]
-
Consider pH Adjustment: The solubility of carboxylic acids is highly pH-dependent. They are less soluble in acidic conditions and more soluble at neutral or alkaline pH where they form a salt.[3][4] However, ensure any pH adjustment is compatible with your assay and cell health.
Q2: My colorimetric cell viability assay (e.g., MTT) is giving inconsistent or unexpectedly high/low readings. Could the compound be interfering with the assay?
A2: Yes, direct compound interference is a significant possibility. Compounds with inherent color or reducing potential can interfere with assays that rely on absorbance or redox reactions, such as tetrazolium-based assays (MTT, XTT).[1][5]
Troubleshooting Steps:
-
Run a Cell-Free Control: To test for direct interference, incubate your compound with the assay reagent (e.g., MTT) in cell-free culture medium. If you observe a color change, it indicates direct chemical reduction of the reagent by your compound, leading to a false positive signal of cell viability.[1][5]
-
Subtract Background Absorbance: For colored compounds, measure the absorbance of the compound in media at the assay wavelength and subtract this value from your experimental wells.[1]
-
Switch to an Alternative Assay: The most robust solution is to use an assay with a different detection principle.[1] Good alternatives include:
-
Sulforhodamine B (SRB) Assay: This measures total cellular protein content and is less susceptible to interference from colored or reducing compounds.[5]
-
Luminescence-Based Assays: Assays like CellTiter-Glo®, which measure cellular ATP levels, are a reliable alternative.[1]
-
Trypan Blue Exclusion Assay: A simple method based on membrane integrity to count viable cells.[5]
-
Q3: I am seeing high variability between replicate wells in my 96-well plate assay. What are the common causes?
A3: High variability can obscure real experimental effects. The causes are often related to technical execution or environmental factors within the plate.
Troubleshooting Steps:
-
Check Cell Seeding Uniformity: Ensure you have a homogenous single-cell suspension before plating. Uneven cell density is a major source of variability.[6]
-
Avoid "Edge Effects": The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[1]
-
Calibrate Pipettes: Inaccurate or imprecise pipetting, especially for small volumes, can lead to significant errors. Ensure all pipettes are properly calibrated.
-
Ensure Proper Reagent Mixing: After adding reagents, ensure they are mixed gently but thoroughly in each well without disturbing adherent cells.
-
Test for Mycoplasma Contamination: Mycoplasma infections can alter cell metabolism and growth, leading to unreliable and irreproducible results. Regular testing is recommended.[6][7]
HPLC Analysis Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity and quantity of this compound. The table below outlines common problems and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: The carboxylic acid group can interact with free silanol groups on the silica-based C18 column, causing tailing.[8] Mobile Phase pH Too High: As a benzoic acid derivative, the compound's retention is highly sensitive to pH. If the pH is not sufficiently acidic, the compound will be ionized, leading to poor peak shape.[9] Column Overload: Injecting too much sample can saturate the column.[8] | Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.0 using an additive like formic acid or phosphoric acid. This ensures the carboxylic acid is fully protonated (neutral), minimizing silanol interactions and improving retention.[9] Use a Competitive Amine: If pH adjustment is insufficient, adding a small amount of an amine like triethylamine (TEA) (e.g., 0.1%) can block active silanol sites.[8] Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.[8] |
| Peak Fronting | Sample Solvent Too Strong: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to front. Column Overload: Severe overload can also lead to fronting.[10] | Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[11] Reduce Injection Volume/Concentration: As with tailing, decrease the amount of sample injected onto the column.[10] |
| Inconsistent Retention Times | Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection.[12] Mobile Phase Composition Drift: Inaccurate mixing by the pump or evaporation of a volatile solvent component.[10] Temperature Fluctuations: Changes in ambient temperature can affect retention times. | Increase Equilibration Time: Ensure the baseline is stable before injecting. A standard practice is to flush with at least 10 column volumes of the new mobile phase.[12] Prepare Fresh Mobile Phase: Degas the mobile phase and prepare it fresh daily. If using an on-line mixer, prime the pumps thoroughly.[10] Use a Column Oven: Maintain a constant and stable column temperature.[10][12] |
| Baseline Noise or Drift | Air Bubbles in the System: Bubbles in the pump or detector cell are a common cause of noise.[12] Contaminated Mobile Phase/Column: Impurities or microbial growth in the mobile phase can cause a noisy or drifting baseline. Detector Lamp Failing: An aging detector lamp can become unstable. | Degas Mobile Phase: Use sonication, vacuum filtration, or helium sparging to remove dissolved gases. Purge the pump to remove trapped air.[12] Filter Solvents: Filter all mobile phase components through a 0.45 µm filter. If contamination is suspected, flush the system and column with a strong solvent.[8] Check Lamp Energy: Monitor the detector lamp's energy output and replace it if it is low or unstable. |
| Low Resolution / Overlapping Peaks | Inappropriate Mobile Phase pH: For ionizable compounds like benzoic acid derivatives, incorrect pH is a primary cause of poor separation.[9] Mobile Phase Too Strong: The organic solvent percentage may be too high, causing analytes to elute too quickly and without separation. | Optimize Mobile Phase pH: Adjust the pH to be at least 1.5-2 units below the analyte's pKa to ensure it is in its neutral form, which increases retention and improves separation on a C18 column.[9] Adjust Organic Solvent Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention times of all compounds, which may improve the resolution between closely eluting peaks.[9] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification
This protocol provides a starting point for the analysis of this compound. Optimization may be required.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Elution: Isocratic elution with a mixture such as 60:40 (Solvent A: Solvent B). The exact ratio should be optimized for best separation.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 230 nm.[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the detector. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO). Remove the old medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible within the cells.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15] Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background noise.[15]
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for experiments involving this compound.
Caption: Logical workflow for troubleshooting peak tailing in HPLC analysis.
Hypothetical Signaling Pathway
Caption: Hypothetical pathway where the compound inhibits MEK to reduce proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. Buffer Solution Behaviour On Solubility And Distribution Coefficient Of Benzoic Acid Between Two Immiscible Liquids [journalijar.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis (copy) [labroots.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. thaiscience.info [thaiscience.info]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Column Chromatography for 3-(2-Phenylethoxy)benzoic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-(2-Phenylethoxy)benzoic acid using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of this compound and other aromatic carboxylic acids is silica gel (SiO₂).[1][2] Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is suitable for flash column chromatography, which allows for faster separations.[3] Given that silica gel is slightly acidic, this property can be advantageous for the purification of acidic compounds.[4]
Q2: How do I choose an appropriate solvent system (eluent) for the separation?
A2: A mixture of a non-polar solvent and a more polar solvent is typically used. A good starting point for this compound is a mixture of hexane and ethyl acetate.[5] To determine the optimal ratio, it is highly recommended to first perform thin-layer chromatography (TLC) with various solvent compositions.[1][5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[2] Due to the carboxylic acid moiety, adding a small amount of a volatile acid, such as acetic acid or formic acid (0.5-2%), to the eluent can help to suppress ionization and reduce peak tailing, resulting in better separation.[3][4]
Q3: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If your compound remains at the baseline, the eluent is not polar enough. You can try a more polar solvent system, such as methanol in dichloromethane.[6] For highly polar compounds, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, may be necessary.[1]
Q4: What is the typical loading capacity of silica gel for a compound like this compound?
A4: As a general rule of thumb, the amount of crude sample loaded onto a silica gel column should be between 1% and 5% of the total weight of the silica gel.[7] For routine separations, a ratio of 1:20 to 1:100 (sample to silica gel by weight) is often employed.[2] Overloading the column can lead to poor separation and broader peaks.[7]
Q5: Can this compound decompose on the silica gel column?
A5: While benzoic acid derivatives are generally stable, some sensitive organic compounds can degrade on silica gel, which is slightly acidic.[6] If you suspect decomposition, you can perform a 2D TLC to check for stability.[6] To mitigate this, the silica gel can be deactivated by treatment with a base like triethylamine before use, or a different, more neutral stationary phase such as alumina could be considered.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate solvent system (eluent).- Column overloading.- Column channeling due to improper packing. | - Optimize the eluent polarity based on TLC trials. Aim for a larger difference in Rf values between your compound and impurities.- Reduce the amount of sample loaded onto the column.[7]- Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels. |
| Peak Tailing | - The carboxylic acid group is interacting strongly with the silica gel, possibly due to ionization. | - Add a small percentage (0.5-2%) of acetic acid or formic acid to the eluent to keep the carboxylic acid protonated and reduce its interaction with the stationary phase.[3][4] |
| Compound Elutes Too Quickly (Low Retention) | - The eluent is too polar. | - Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Compound Does Not Elute from the Column | - The eluent is not polar enough.- The compound may have degraded or irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent (gradient elution).- If the compound is still retained, a "methanol purge" (flushing the column with 100% methanol) can be attempted to elute highly polar substances.[8]- Test the compound's stability on silica using 2D TLC.[6] |
| Low Yield of Purified Product | - Incomplete elution from the column.- Decomposition of the compound on the column.- The compound may be spread across many fractions in low concentrations. | - After the main fractions are collected, flush the column with a more polar solvent to ensure all the product has eluted.- Consider deactivating the silica gel if decomposition is suspected.- Concentrate the fractions you expect to contain your product and re-analyze by TLC. |
Quantitative Data Summary
The following table provides typical parameters for the column chromatography purification of aromatic carboxylic acids like this compound. These values are intended as a starting point and may require optimization for specific experimental conditions.
| Parameter | Value / Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for flash chromatography.[3] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate with 0.5-2% Acetic Acid | The ratio should be optimized based on TLC (e.g., starting with 4:1 Hexane:EtOAc). |
| Target Rf Value | 0.2 - 0.3 | Provides a good balance between retention and elution time.[2] |
| Sample Load | 1-5% of silica gel weight | For example, 100-500 mg of crude product per 10 g of silica gel.[7] |
| Expected Purity | >95% | Dependent on the separation efficiency and nature of impurities. |
| Expected Yield | 80-95% | Can be lower due to irreversible adsorption, decomposition, or co-elution with impurities. |
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a protective layer of sand on top of the silica gel bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the level just reaches the top of the sand.
3. Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Begin collecting fractions in test tubes.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent in the eluent mixture.
4. Fraction Analysis:
-
Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Combine the fractions that contain the pure this compound.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Validation & Comparative
Validating the Biological Activity of 3-(2-Phenylethoxy)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of 3-(2-phenylethoxy)benzoic acid. Due to the limited direct experimental data on this specific compound, this document outlines a comparative approach based on the known activities of structurally similar molecules, including various benzoic acid and phenoxybenzoic acid derivatives. We present potential biological activities, propose experimental protocols for their validation, and compare the target molecule to relevant alternatives.
Postulated Biological Activities and Potential Molecular Targets
Based on the activities of structurally related compounds, this compound is postulated to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Benzoic acid and its derivatives are known to act via various mechanisms, including the disruption of cellular processes and interactions with enzymes.[1] For instance, derivatives of 3-hydroxybenzoic acid have shown antimicrobial, antioxidant, and anti-inflammatory activities.[2] Furthermore, some benzoic acid derivatives have been investigated for their anticancer effects.[3]
The structurally similar compound, 3-phenoxybenzoic acid, a metabolite of pyrethroid insecticides, has been shown to interact with cytochrome P450 enzymes and caspases, suggesting a potential role in apoptosis and cellular metabolism.[4] Another close structural analog, 3-(2-phenylethyl)benzoic acid, is noted for its antimicrobial properties.[5] Therefore, the primary validation efforts for this compound should focus on these areas.
Comparative Analysis with Alternative Compounds
To objectively assess the biological activity of this compound, its performance should be compared against established compounds with similar activities.
| Compound | Class | Reported Biological Activity | Primary Molecular Target(s) |
| This compound | Benzoic Acid Derivative | Hypothesized: Antimicrobial, Anti-inflammatory, Anticancer | To be determined |
| Ciprofloxacin | Fluoroquinolone Antibiotic | Broad-spectrum antimicrobial | DNA gyrase and topoisomerase IV |
| Ibuprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | Anti-inflammatory, Analgesic, Antipyretic | Cyclooxygenase (COX-1 and COX-2) |
| Doxorubicin | Anthracycline Chemotherapeutic | Anticancer | Topoisomerase II, DNA intercalation |
| 3-Phenoxybenzoic acid | Phenoxybenzoic Acid | Pro-apoptotic, Enzyme modulation | Caspases, Cytochrome P450s[4] |
Experimental Protocols for Biological Activity Validation
The following are detailed methodologies for key experiments to validate the postulated biological activities of this compound.
Antimicrobial Activity Assessment: Broth Microdilution Assay
This assay will determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive controls (microorganism without the compound) and negative controls (broth only). Ciprofloxacin will be used as a reference antibiotic.
-
Incubate the plates at the appropriate temperature and duration for each microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Activity Assessment: COX Enzyme Inhibition Assay
This in vitro assay will measure the ability of the compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).
-
Prepare various concentrations of this compound and the reference drug, Ibuprofen.
-
In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound or reference drug.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a specified time at a controlled temperature.
-
Measure the production of prostaglandin F2α (PGF2α) using a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the percentage of COX inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Protocol:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and the reference drug, Doxorubicin, for 24, 48, and 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing Pathways and Workflows
To better understand the potential mechanisms of action and the experimental process, the following diagrams are provided.
Caption: General workflow for validating the biological activity of a novel compound.
Caption: Hypothesized inhibition of the COX pathway by this compound.
Caption: Postulated induction of apoptosis in cancer cells.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. preprints.org [preprints.org]
- 4. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
A Comparative Guide to 3-(2-Phenylethoxy)benzoic Acid and Other Phenoxybenzoic Acid Derivatives for Researchers
For scientists and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. Among these, phenoxybenzoic acid derivatives have emerged as a versatile and promising class of compounds, exhibiting a wide array of biological activities. This guide offers an objective comparison of 3-(2-Phenylethoxy)benzoic acid with other key phenoxybenzoic acid derivatives, supported by experimental data to inform and guide future research endeavors.
Overview of Phenoxybenzoic Acid Derivatives
Phenoxybenzoic acid derivatives are characterized by a benzoic acid core linked to a phenoxy group. This structural motif has been successfully exploited to develop drugs with diverse therapeutic applications, including anti-inflammatory, lipid-lowering, and antidiabetic agents. The nature and position of substituents on both aromatic rings, as well as the linker between them, are critical determinants of the pharmacological profile of these compounds. While specific experimental data on this compound is limited in publicly available literature, its structural characteristics can be compared with well-studied derivatives to infer potential biological activities and guide research.
Quantitative Comparison of Biological Activity
The following table summarizes the biological activity of selected phenoxybenzoic acid derivatives and related compounds, providing a quantitative basis for comparison.
| Compound | Target/Primary Activity | IC50/EC50 Value(s) | Selectivity |
| Fenofibric Acid (active metabolite of Fenofibrate) | PPARα Agonist | EC50: ~18 µM (human) | Agonist for PPARα |
| Diclofenac | COX-1/COX-2 Inhibitor | COX-1: 0.611 µM, COX-2: 0.63 µM (human articular chondrocytes)[1] | Non-selective |
| Ibuprofen | COX-1/COX-2 Inhibitor | COX-1: 13 µM, COX-2: 370 µM[2] | Preferential for COX-1 |
| Compound 7b (a phenoxyacetic acid derivative) | COX-2 Inhibitor | IC50: 0.07-0.09 µM | Selective for COX-2 |
| Celecoxib | COX-2 Inhibitor | COX-1: >100 µM, COX-2: 0.04 µM (in vitro) | Highly selective for COX-2 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of phenoxybenzoic acid derivatives.
Peroxisome Proliferator-Activated Receptor α (PPARα) Reporter Assay
This assay is used to determine the ability of a compound to activate the PPARα nuclear receptor.
-
Objective: To quantify the agonist activity of a test compound on human PPARα.
-
Methodology:
-
Cell Culture and Transfection: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium. The cells are then co-transfected with two plasmids: one containing a PPARα expression vector and another containing a luciferase reporter gene linked to a PPAR response element (PPRE).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., fenofibrate) or a vehicle control.
-
Luciferase Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated. The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined from the dose-response curve.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 inhibition.
-
Methodology:
-
Enzyme and Substrate Preparation: Purified human recombinant COX-1 or COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test compound (e.g., diclofenac, ibuprofen) or a vehicle control in a suitable buffer.
-
Enzymatic Reaction: The reaction is initiated by the addition of arachidonic acid. The mixture is incubated for a specific time to allow for the conversion of arachidonic acid to prostaglandin H2 (PGH2).
-
Quantification of Prostaglandins: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways targeted by the compared compounds and a general workflow for their evaluation.
Caption: PPARα signaling pathway activation by a phenoxybenzoic acid derivative.
Caption: Inhibition of COX-1 and COX-2 pathways by NSAIDs.
Conclusion
Phenoxybenzoic acid and its derivatives represent a rich scaffold for the development of new therapeutic agents. While this compound remains a molecule with underexplored potential, a comparative analysis with structurally related and well-characterized compounds such as fenofibrate and various NSAIDs provides a valuable framework for directing future research. The provided experimental protocols and pathway diagrams offer a practical guide for researchers to systematically evaluate the biological activities of novel phenoxybenzoic acid derivatives. Further investigation into compounds like this compound, utilizing the outlined methodologies, is warranted to unlock their full therapeutic potential.
References
Comparative Efficacy of 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid: A Novel Salicylate Derivative for Inflammation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the quest for agents with improved efficacy and safety profiles over classical non-steroidal anti-inflammatory drugs (NSAIDs) is perpetual. This guide provides a comparative analysis of the preclinical efficacy of a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (designated here as 3-CH2Cl), against the widely used NSAID, Acetylsalicylic Acid (ASA, or Aspirin). This analysis is based on experimental data from in vivo studies, offering a quantitative comparison of their anti-inflammatory and analgesic properties.
While the initially intended subject of this analysis, 3-(2-Phenylethoxy)benzoic acid, lacks sufficient public data for a comprehensive efficacy review, the closely related benzoic acid derivative 3-CH2Cl presents a data-rich alternative for a robust comparative study.
Quantitative Efficacy Analysis
The preclinical anti-inflammatory and analgesic efficacy of 3-CH2Cl has been evaluated in rodent models and compared directly with Acetylsalicylic Acid. The following tables summarize the key findings from these studies.
| Compound | Dose (mg/kg bw) | Reduction in TNF-α (%) | Reduction in IL-1β (%) | Reference |
| 3-CH2Cl | 500 mg/60 kg bw (human equivalent dose) | Significant Reduction | Significant Reduction | [1] |
| ASA | 500 mg/60 kg bw (human equivalent dose) | Significant Reduction | Significant Reduction | [2] |
Table 1: Comparative Anti-inflammatory Effect on Pro-inflammatory Cytokines in LPS-Induced Rats. This table illustrates the efficacy of 3-CH2Cl and ASA in reducing key inflammatory cytokines, TNF-α and IL-1β, in a lipopolysaccharide (LPS)-induced inflammation model in rats. Both compounds demonstrated a significant reduction in these cytokines.
| Compound | Dose (mg/kg bw) | Increase in Nociceptive Response Time (%) | Reference |
| 3-CH2Cl | 12.5 - 200 | Dose-dependent increase | [1] |
Table 2: Analgesic Activity in Heat-Induced Nociception Model in Rats. This table shows the dose-dependent analgesic effect of 3-CH2Cl as measured by the increase in nociceptive response time in a heat-induced pain model.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary mechanism of action for salicylic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. In silico studies have suggested that 3-CH2Cl has a higher binding affinity for COX-2 compared to ASA.[2] The inhibition of the COX pathway is a critical target for anti-inflammatory drug development.
Caption: The Cyclooxygenase (COX) signaling pathway and the point of inhibition by NSAIDs like 3-CH2Cl and ASA.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are outlines of the key in vivo experimental protocols used to generate the comparative data.
Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Compound Administration: Test compounds (3-CH2Cl) and the standard drug (ASA) are administered orally at specified doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice
This model is used to assess the peripheral analgesic activity of test compounds.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Grouping: Mice are randomly assigned to control, standard, and test groups.
-
Compound Administration: The test compound (3-CH2Cl) and a standard analgesic are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Writhing: After a set period (e.g., 30 minutes for oral administration), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).
-
Observation: The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of a novel anti-inflammatory agent like 3-CH2Cl.
Caption: A typical experimental workflow for the preclinical evaluation of a novel anti-inflammatory compound.
References
Comparative Guide to the Structure-Activity Relationship of 3-(2-Phenylethoxy)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(2-Phenylethoxy)benzoic acid and related benzoic acid derivatives. Due to the limited direct experimental data on this compound, this document draws comparisons from structurally similar compounds, particularly phenoxybenzoic acid and other benzoic acid derivatives, to infer potential biological activities and SAR trends. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.
Introduction
This compound belongs to the class of aromatic carboxylic acids, characterized by a benzoic acid core linked to a phenylethoxy group via an ether linkage. Its structural similarity to phenoxybenzoic acid, a known metabolite of pyrethroid insecticides, and other biologically active benzoic acid derivatives suggests that it may possess interesting pharmacological properties.[1] This guide explores the potential anti-inflammatory and acetylcholinesterase (AChE) inhibitory activities, drawing parallels from published data on related compounds.
Comparative Analysis of Biological Activities
Anti-inflammatory Activity
Several benzoic acid derivatives have been investigated for their anti-inflammatory properties. For instance, a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated potent anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model, suggesting that the benzoic acid scaffold is a viable starting point for the development of anti-inflammatory agents.[2][3][4][5] The proposed mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.
Table 1: Anti-inflammatory Activity of a Representative Benzoic Acid Derivative
| Compound | Animal Model | Administration Route | Dose | Anti-inflammatory Effect | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | Oral | 500 mg/60 kg bw | Significant reduction in inflammatory parameters | [2][3] |
Acetylcholinesterase (AChE) Inhibition
Various benzoic acid derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Studies have shown that even simple benzoic acid derivatives can exhibit significant AChE inhibitory activity.[6][7] For example, a study on a series of benzoic acid derivatives revealed IC50 values ranging from 209.53 µM to 1656.01 µM.[6] Another study investigated novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives as multitarget AChE and carbonic anhydrase inhibitors.[8]
Table 2: Acetylcholinesterase Inhibitory Activity of Selected Benzoic Acid Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference |
| 3-Chloro-benzoic acid | 0.13 | Not specified | [7] |
| 2-hydroxy-5-sulfobenzoic acid | 0.21 | Not specified | [7] |
| 2-(sulfooxy) benzoic acid | 0.35 | Not specified | [7] |
| 2-hydroxybenzoic acid | 0.46 | Not specified | [7] |
| 2,3-dimethoxybenzoic acid | 0.89 | Not specified | [7] |
| 3,4,5-trimethoxybenzoic acid | 1.12 | Not specified | [7] |
Postulated Structure-Activity Relationship
Based on the available data for related compounds, a hypothetical SAR for this compound and its analogs can be proposed as a starting point for further investigation.
Caption: Hypothetical structure-activity relationship for this compound.
Experimental Protocols
To facilitate further research on this compound and its analogs, detailed protocols for relevant biological assays are provided below.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured before and after carrageenan injection. The test compound is administered prior to the carrageenan challenge, and its ability to reduce the swelling is quantified as the percentage inhibition of edema compared to a control group that receives only the vehicle.
Procedure:
-
Animals: Wistar rats of either sex are used.
-
Grouping: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups for each derivative.
-
Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard and widely used method for determining AChE activity and screening for inhibitors.
Principle: The assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
Procedure (96-well plate format):
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, test compounds, and the positive control in phosphate buffer.
-
Assay Plate Preparation: Add 50 µL of phosphate buffer, 25 µL of the test compound solution (at various concentrations), and 25 µL of AChE solution to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of ATCI and 125 µL of DTNB to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Conclusion
While direct experimental evidence for the structure-activity relationship of this compound is currently lacking, the analysis of structurally related benzoic acid and phenoxybenzoic acid derivatives provides a valuable framework for future research. The presented data on the anti-inflammatory and acetylcholinesterase inhibitory activities of these analogs, along with detailed experimental protocols, offer a solid foundation for researchers to design and execute studies to elucidate the pharmacological profile of this compound. The proposed SAR and experimental workflows can guide the synthesis of new derivatives and the systematic evaluation of their therapeutic potential. Further investigation is warranted to confirm these potential activities and to establish a definitive SAR for this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 3-(2-Phenylethoxy)benzoic Acid and Aspirin on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory effects of 3-(2-Phenylethoxy)benzoic acid against the well-established non-steroidal anti-inflammatory drug (NSAID), Aspirin. The study is designed to investigate the inhibitory activity of these compounds on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The experimental data presented herein is illustrative, providing a framework for conducting similar comparative studies.
Introduction
Benzoic acid and its derivatives are known to possess a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2][3] this compound is a derivative of benzoic acid with a phenylethoxy substituent at the 3-position.[4] While its specific biological activities are not extensively characterized, its structural features suggest potential interactions with cellular signaling pathways. This guide outlines a hypothetical comparative study to evaluate its potential as an inhibitor of the NF-κB signaling pathway, a critical mediator of inflammatory responses. Aspirin, a widely used NSAID with known inhibitory effects on the NF-κB pathway, is used as a benchmark for comparison.
Proposed Mechanism of Action
The central hypothesis of this study is that this compound inhibits the NF-κB signaling pathway. The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes. It is proposed that this compound interferes with this cascade, potentially by inhibiting the phosphorylation of IκBα.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Comparative Experimental Data
The following tables summarize the hypothetical data from a series of experiments designed to compare the efficacy of this compound and Aspirin.
Table 1: Cytotoxicity in RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 ± 4.2 |
| This compound | 1 | 98.5 ± 3.1 |
| 10 | 95.2 ± 2.8 | |
| 50 | 91.7 ± 3.5 | |
| 100 | 88.3 ± 4.0 | |
| Aspirin | 1 | 99.1 ± 2.5 |
| 10 | 97.4 ± 3.0 | |
| 50 | 94.6 ± 2.9 | |
| 100 | 90.1 ± 3.3 |
Table 2: Inhibition of NF-κB Transcriptional Activity
| Compound | Concentration (µM) | NF-κB Reporter Activity (%) | IC₅₀ (µM) |
| Control (TNF-α stimulated) | 0 | 100 ± 5.7 | - |
| This compound | 1 | 85.3 ± 4.9 | 25.4 |
| 10 | 62.1 ± 3.8 | ||
| 50 | 35.8 ± 4.2 | ||
| 100 | 15.2 ± 3.1 | ||
| Aspirin | 1 | 92.6 ± 5.1 | 68.7 |
| 10 | 78.4 ± 4.5 | ||
| 50 | 55.9 ± 3.9 | ||
| 100 | 38.7 ± 4.4 |
Table 3: Effect on IκBα Phosphorylation
| Compound (50 µM) | p-IκBα / Total IκBα Ratio |
| Control (unstimulated) | 0.1 ± 0.02 |
| Control (TNF-α stimulated) | 1.0 ± 0.08 |
| This compound | 0.4 ± 0.05 |
| Aspirin | 0.7 ± 0.06 |
Table 4: Inhibition of Pro-inflammatory Cytokine Production
| Compound (50 µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (TNF-α stimulated) | 1250 ± 85 | 850 ± 62 |
| This compound | 580 ± 45 | 410 ± 38 |
| Aspirin | 890 ± 70 | 620 ± 55 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound or Aspirin for 1 hour before stimulation with 100 ng/mL of TNF-α for the indicated times.
MTT Assay for Cell Viability
Cells are seeded in a 96-well plate. After treatment, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
NF-κB Reporter Gene Assay
Cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. After 24 hours, cells are treated with the compounds and stimulated with TNF-α. Luciferase activity is measured using a dual-luciferase reporter assay system, and the firefly luciferase activity is normalized to the Renilla luciferase activity.
Western Blot Analysis
Following treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Experimental Workflow
The following diagram illustrates the workflow for the comparative study.
Caption: Workflow for the comparative study of this compound and Aspirin.
Conclusion
Based on the illustrative data, this compound demonstrates a more potent inhibitory effect on the NF-κB signaling pathway compared to Aspirin. It exhibits a lower IC₅₀ value in the NF-κB reporter assay, a stronger reduction in IκBα phosphorylation, and a more significant decrease in the production of pro-inflammatory cytokines TNF-α and IL-6. Both compounds show minimal cytotoxicity at the tested concentrations. These hypothetical findings suggest that this compound warrants further investigation as a potential anti-inflammatory agent. This guide provides a comprehensive framework for researchers to design and execute similar comparative studies in the field of drug discovery.
References
Safety Operating Guide
Proper Disposal of 3-(2-Phenylethoxy)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(2-Phenylethoxy)benzoic acid, a compound utilized in various research and development applications. The following protocols are designed for researchers, scientists, and drug development professionals to ensure that this chemical waste is managed responsibly.
Hazard Identification and Classification
Key Hazard Information (based on Benzoic Acid):
-
Health Hazards: Causes skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[1][2][3]
-
Environmental Hazards: Harmful to aquatic life.[1] Do not let the product enter drains.[1][4]
-
Physical Hazards: May be combustible at high temperatures.[5]
| Hazard Category | Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1][2] |
| Serious Eye Damage/Irritation | Category 1/2 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2] |
| Aquatic Hazard (Acute) | Category 3 | P273: Avoid release to the environment.[1] |
Segregation and Storage of Chemical Waste
Proper segregation and storage are critical to prevent accidental reactions and ensure safe handling.
Step 1: Waste Identification
Step 2: Use Appropriate Waste Containers
-
Collect waste in a chemically compatible container, preferably plastic, with a secure screw cap.[8][10][11]
-
Ensure the container is in good condition, with no cracks or deterioration.[10]
-
Do not fill containers beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion.[10]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste".[8][10]
-
Identify the contents fully, including "this compound" and any other chemicals in the mixture, with their approximate percentages or volumes. Do not use abbreviations or chemical formulas.[10]
-
List the associated hazards (e.g., "Corrosive," "Irritant," "Environmental Hazard").[10]
-
Record the accumulation start date (the date the first drop of waste was added to the container).[12]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][10][13]
-
The SAA should be a designated benchtop, a section of a fume hood, or a cabinet.[10]
-
Ensure acids are stored separately from bases, cyanides, sulfides, and reactive metals.[7][10]
-
Keep the waste container closed at all times, except when adding waste.[8][10]
Disposal Procedures
The primary and recommended method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal service.[14][15]
Step 1: Requesting Waste Pickup
-
Once the waste container is nearly full (no more than 3/4 full) or has been accumulating for a set period (often up to one year, but check institutional guidelines), submit a hazardous waste pickup request to your EHS office.[10][13]
Step 2: Preparing for Pickup
-
Ensure the container is clean on the outside, properly sealed, and accurately labeled.
-
Move the container to the designated pickup location as instructed by your EHS department.
Forbidden Disposal Methods:
-
DO NOT dispose of this compound down the drain.[4][8] This is to prevent harm to aquatic life and damage to the wastewater treatment system.
-
DO NOT dispose of this chemical in the regular trash.[9]
Disposal of Empty Containers:
-
Triple-rinse the empty container with a suitable solvent (e.g., water or another appropriate solvent).[11]
-
Collect the first rinseate as hazardous waste and add it to your this compound waste container.[11]
-
The second and third rinses may be permissible for drain disposal, but confirm this with your institution's EHS guidelines.[11]
-
Once clean, deface or remove the hazardous waste label from the container before disposing of it as regular trash or recycling.[9]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Use Personal Protective Equipment (PPE)
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills or if dust is generated, respiratory protection may be necessary.[2]
Step 3: Contain and Clean the Spill
-
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.[1][6]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill.
-
Place all contaminated materials, including absorbents and used PPE, into a hazardous waste container and label it accordingly.[9]
Step 4: Decontaminate the Area
-
Clean the spill area with soap and water or an appropriate decontaminating solution.[14]
Step 5: Reporting
-
Report the spill to your laboratory supervisor and EHS office, following your institution's spill reporting procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. redox.com [redox.com]
- 4. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 12. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. homesciencetools.com [homesciencetools.com]
- 15. caterchem.com [caterchem.com]
Navigating the Safe Handling of 3-(2-Phenylethoxy)benzoic Acid: A Comprehensive Guide
Immediate Safety and Personal Protective Equipment (PPE)
When handling 3-(2-Phenylethoxy)benzoic acid, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is recommended.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1][2] A lab coat or apron should be worn.[3] Contaminated clothing should be removed and washed before reuse.[1][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[3][5] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks.
Engineering Controls:
-
Always work in a well-ventilated area.[3][5] The use of a chemical fume hood is strongly recommended to control exposure.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]
General Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3]
-
Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[1][8]
Spill Response:
-
In case of a spill, evacuate non-essential personnel from the area.[8]
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust formation.[1]
-
The spill area should be cleaned and decontaminated after material pickup is complete.
Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]
-
Do not allow the product to enter drains or waterways.
-
Waste containers should be suitable, closed, and properly labeled for disposal.[6]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. ilpi.com [ilpi.com]
- 2. fishersci.com [fishersci.com]
- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. fishersci.com [fishersci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. chemicalds.com [chemicalds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
